molecular formula C27H30Cl2N4O5 B1630344 Elubiol CAS No. 67914-69-6

Elubiol

Cat. No.: B1630344
CAS No.: 67914-69-6
M. Wt: 561.5 g/mol
InChI Key: VEVFSWCSRVJBSM-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elubiol is a useful research compound. Its molecular formula is C27H30Cl2N4O5 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFSWCSRVJBSM-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019176
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-69-6, 85058-43-1
Record name Elubiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROPHENYL IMIDAZOLDIOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Mechanism of Action of Fungal Ergosterol Synthesis Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its essentiality in fungi and the presence of fungal-specific enzymes that differ from their mammalian counterparts. This technical guide provides an in-depth overview of the mechanism of action of various compounds that inhibit fungal ergosterol synthesis, targeting researchers, scientists, and drug development professionals. While this guide focuses on the general mechanisms, it is important to note that specific data for a compound termed "Elubiol" was not found in the current scientific literature. Therefore, we will focus on well-characterized inhibitors to illustrate the principles of action.

The Fungal Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol from acetyl-CoA is a complex, multi-step process involving several key enzymes. This pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the squalene (B77637) synthesis, and the post-squalene pathway leading to ergosterol. Many of the most effective antifungal drugs exert their function by inhibiting specific enzymes within this pathway.[1][2][3] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition or cell death.[2][3]

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Isopentenyl pyrophosphate->Farnesyl pyrophosphate (FPP) Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene Squalene synthase Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (Target of Allylamines) Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Erg11p/CYP51) (Target of Azoles) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-reductase (Erg24p) (Target of Morpholines) & C4-demethylase Fecosterol Fecosterol Zymosterol->Fecosterol C8-C7 isomerase (Erg2p) (Target of Morpholines) Episterol Episterol Fecosterol->Episterol C24-methyltransferase (Erg6p) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C5-desaturase (Erg3p) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C22-desaturase (Erg5p) & C24-reductase (Erg4p) Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine) Squalene epoxidase Squalene epoxidase Allylamines (e.g., Terbinafine)->Squalene epoxidase Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Lanosterol 14α-demethylase (Erg11p/CYP51) Lanosterol 14α-demethylase (Erg11p/CYP51) Azoles (e.g., Fluconazole)->Lanosterol 14α-demethylase (Erg11p/CYP51) Morpholines (e.g., Fenpropimorph) Morpholines (e.g., Fenpropimorph) C14-reductase (Erg24p) C14-reductase (Erg24p) Morpholines (e.g., Fenpropimorph)->C14-reductase (Erg24p) C8-C7 isomerase (Erg2p) C8-C7 isomerase (Erg2p) Morpholines (e.g., Fenpropimorph)->C8-C7 isomerase (Erg2p) Experimental_Workflow cluster_invitro In Vitro Assay cluster_wholecell Whole-Cell Assay Purified Enzyme Purified Enzyme Incubation Incubation Purified Enzyme->Incubation Test Compound Test Compound Test Compound->Incubation Substrate Substrate Substrate->Incubation Product Quantification (LC-MS) Product Quantification (LC-MS) Incubation->Product Quantification (LC-MS) IC50 Determination IC50 Determination Product Quantification (LC-MS)->IC50 Determination Fungal Culture Fungal Culture Culture Incubation Culture Incubation Fungal Culture->Culture Incubation Test Compound_wc Test Compound Test Compound_wc->Culture Incubation Cell Harvesting Cell Harvesting Culture Incubation->Cell Harvesting Sterol Extraction Sterol Extraction Cell Harvesting->Sterol Extraction Sterol Analysis (GC-MS) Sterol Analysis (GC-MS) Sterol Extraction->Sterol Analysis (GC-MS) Profile Comparison Profile Comparison Sterol Analysis (GC-MS)->Profile Comparison Mechanism of Action Hypothesis Mechanism of Action Hypothesis Profile Comparison->Mechanism of Action Hypothesis

References

An In-Depth Technical Guide to Dichlorophenyl Imidazoldioxolan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of active compounds is paramount. This guide provides a detailed technical overview of Dichlorophenyl imidazoldioxolan, a molecule with significant applications in both the pharmaceutical and cosmetic industries.

Chemical Identity and Structure

Dichlorophenyl imidazoldioxolan is a complex organic molecule recognized for its therapeutic and cosmetic properties. Its systematic IUPAC name is ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate.[1] Commonly known by synonyms such as Elubiol and OristaR DCI, this compound is structurally characterized by a dichlorophenyl group, an imidazole (B134444) moiety, and a dioxolane ring linked to a piperazine (B1678402) carboxylate.

Chemical Structure:

The chemical structure of Dichlorophenyl imidazoldioxolan is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of Dichlorophenyl imidazoldioxolan is presented in the table below, providing essential data for formulation and development.

PropertyValueSource
Molecular Formula C27H30Cl2N4O5[1][2]
Molecular Weight 561.5 g/mol [1][2]
XLogP3 5.1[1]
Melting Point 127.6°C to 130°C[3]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO.[4] Water solubility is low.
Purity (HPLC) >99.5% (optimized process)[3]

Synthesis and Manufacturing

The synthesis of Dichlorophenyl imidazoldioxolan is a multi-step process involving the preparation of key intermediates followed by their coupling. A plausible synthetic workflow is outlined below.

Synthesis Workflow Diagram

Synthesis_Workflow A m-Dichlorobenzene C 2-Bromo-1-(2,4-dichlorophenyl)ethanone A->C Friedel-Crafts Acylation 1 B Bromoacetyl bromide B->C E 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone C->E N-Alkylation 2 D Imidazole D->E G cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol E->G Ketalization 3 F Glycerin F->G I cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate G->I Tosylation 4 H p-Toluenesulfonyl chloride H->I M Dichlorophenyl imidazoldioxolan I->M Williamson Ether Synthesis 6 J 4-(4-Hydroxyphenyl)piperazine L Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate J->L Acylation 5 K Ethyl chloroformate K->L L->M Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Dichlorophenyl imidazoldioxolan Inhibitor->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Ergosterol

References

In-vitro Sebum Inhibitory Activity of Elubiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (dichlorophenyl imidazoldioxolan) is a cosmetic ingredient recognized for its efficacy in managing oily skin conditions. Clinical evaluations have substantiated its ability to control sebum output at the skin's surface. The primary mechanism of action elucidated through in-vitro studies points towards the inhibition of lipid biosynthesis, particularly cholesterol, which in turn modulates the composition of sebum. This technical guide provides a comprehensive overview of the available in-vitro data on this compound's sebum inhibitory activity, details relevant experimental protocols for its assessment, and illustrates the putative signaling pathways involved in its mechanism of action.

Introduction

Sebum, a complex mixture of lipids produced by sebaceous glands, plays a crucial role in maintaining the skin's barrier function. However, excessive sebum production, or seborrhea, is a key factor in the pathogenesis of various skin disorders, most notably acne vulgaris. Consequently, the development of agents that can effectively modulate sebocyte activity and reduce sebum production is of significant interest in dermatology and cosmetic science.

This compound, a dichlorophenyl imidazoldioxolan derivative, has demonstrated clinical efficacy in reducing skin oiliness.[1] Its activity is believed to stem from its ability to interfere with lipid synthesis within the sebocytes. This guide delves into the technical details of its in-vitro evaluation, providing a resource for researchers and professionals in the field.

Quantitative Data on In-vitro Inhibitory Activity

While clinical data supports the sebum-reducing effects of this compound, specific quantitative in-vitro data on its direct impact on human sebocytes is limited in publicly available literature. However, studies on human keratinocytes provide valuable insights into its potential mechanism.

Table 1: In-vitro Cholesterol Synthesis Inhibition by this compound in Human Keratinocytes

Cell TypeCompoundConcentration% Inhibition of Cholesterol ProductionReference
Human KeratinocytesThis compound0.5 µM50%[2]

Note: This data pertains to keratinocytes, which contribute to the overall lipid profile of the skin but are distinct from sebocytes, the primary producers of sebum. Further studies are required to quantify the direct inhibitory effects of this compound on lipid synthesis in human sebocytes.

Putative Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary proposed mechanism for this compound's sebum-inhibitory effect is its interference with the lipid biosynthesis pathway within sebocytes. This is analogous to its established antifungal activity, where it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. In sebocytes, it is hypothesized that this compound inhibits the synthesis of cholesterol, a key precursor for various sebum lipids.

This inhibition is likely to occur at an early stage of the cholesterol synthesis pathway, potentially affecting enzymes such as HMG-CoA reductase. By reducing the intracellular pool of cholesterol and other lipid precursors, this compound may lead to a decrease in the overall production of sebum components, including triglycerides and wax esters.

Below is a diagram illustrating the putative signaling pathway for lipid synthesis in sebocytes and the proposed point of intervention by this compound.

Sebum_Synthesis_Pathway cluster_upstream Upstream Signaling cluster_cell Sebocyte Insulin/IGF-1 Insulin/IGF-1 SREBP SREBP Activation Insulin/IGF-1->SREBP Androgens Androgens Androgens->SREBP Lipogenic_Genes Increased Expression of Lipogenic Genes (e.g., HMG-CoA Reductase, FAS) SREBP->Lipogenic_Genes HMG-CoA_Reductase HMG-CoA Reductase Lipogenic_Genes->HMG-CoA_Reductase Acetyl-CoA Acetyl-CoA Acetyl-CoA->HMG-CoA_Reductase Fatty_Acid_Synthesis Fatty Acid Synthesis (FAS) Acetyl-CoA->Fatty_Acid_Synthesis Mevalonate_Pathway Mevalonate Pathway HMG-CoA_Reductase->Mevalonate_Pathway Cholesterol_Synthesis Cholesterol Synthesis Mevalonate_Pathway->Cholesterol_Synthesis Triglycerides Triglycerides & Wax Esters Cholesterol_Synthesis->Triglycerides Fatty_Acid_Synthesis->Triglycerides Sebum_Droplets Sebum Droplets Triglycerides->Sebum_Droplets This compound This compound This compound->HMG-CoA_Reductase Putative Inhibition

Putative mechanism of this compound in sebocyte lipid synthesis.

Experimental Protocols for In-vitro Evaluation

To rigorously assess the sebum inhibitory activity of this compound in vitro, a series of established protocols utilizing human sebocyte cell cultures can be employed. The immortalized human sebaceous gland cell line SZ95 is a well-characterized and suitable model for such studies.[3]

Sebocyte Culture
  • Cell Line: Immortalized human sebocytes (e.g., SZ95) are cultured.

  • Culture Medium: Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 5 ng/mL epidermal growth factor, and 1% penicillin-streptomycin (B12071052) solution is used.[4]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using 0.25% trypsin-EDTA.

Lipid Synthesis Inhibition Assay

This assay quantifies the effect of this compound on the accumulation of intracellular lipids in sebocytes.

Lipid_Synthesis_Assay cluster_workflow Lipid Synthesis Inhibition Assay Workflow A 1. Seed SZ95 Sebocytes in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 48-72h C->D E 5. Fix cells with 4% Paraformaldehyde D->E F 6. Stain with Nile Red or Oil Red O solution E->F G 7. Quantify lipid content via fluorescence microscopy or spectrophotometry F->G

Workflow for lipid synthesis inhibition assay.
  • Cell Seeding: SZ95 sebocytes are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the test compound for 48-72 hours.

  • Lipid Staining:

    • Nile Red Staining: For fluorescent quantification, cells are fixed with 4% paraformaldehyde, washed with PBS, and stained with a Nile Red solution.[5]

    • Oil Red O Staining: For colorimetric quantification, cells are fixed and stained with a filtered Oil Red O solution.[4]

  • Quantification:

    • Nile Red: The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~570 nm).

    • Oil Red O: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at approximately 510 nm using a spectrophotometer.

  • Data Analysis: The percentage of lipid inhibition is calculated relative to the vehicle-treated control cells.

Analysis of Specific Lipid Components

To determine the effect of this compound on the composition of sebum, specific lipid classes such as triglycerides, wax esters, and squalene (B77637) can be analyzed using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6]

  • Lipid Extraction: Following treatment with this compound, total lipids are extracted from the sebocytes using a solvent system such as chloroform:methanol (2:1, v/v).

  • Separation and Quantification: The extracted lipids are then separated and quantified using either TLC with subsequent densitometry or by GC-MS for a more detailed analysis of individual fatty acids and other lipid species.

5α-Reductase Activity Assay

While there is no direct evidence linking this compound to 5α-reductase inhibition, this enzyme is a key regulator of sebum production. Therefore, evaluating this compound's effect on its activity is a relevant investigation.

Five_Alpha_Reductase_Assay cluster_workflow 5α-Reductase Activity Assay Workflow A 1. Prepare cell lysates from This compound-treated SZ95 sebocytes B 2. Incubate lysates with radiolabeled Testosterone (B1683101) and NADPH A->B C 3. Stop reaction and extract steroids B->C D 4. Separate Testosterone and Dihydrotestosterone (B1667394) (DHT) using TLC or HPLC C->D E 5. Quantify radiolabeled Testosterone and DHT D->E F 6. Calculate % inhibition of 5α-reductase activity E->F

Workflow for 5α-reductase activity assay.
  • Enzyme Source: Cell lysates from SZ95 sebocytes treated with this compound can be used as the source of 5α-reductase.

  • Assay Reaction: The cell lysates are incubated with a radiolabeled substrate (e.g., [14C]-testosterone) and the cofactor NADPH.

  • Steroid Extraction and Separation: The reaction is stopped, and the steroids are extracted. Testosterone and its product, dihydrotestosterone (DHT), are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled testosterone and DHT is quantified using a scintillation counter.

  • Data Analysis: The inhibitory activity of this compound on 5α-reductase is determined by the reduction in the conversion of testosterone to DHT compared to the vehicle control.

Conclusion

This compound is a promising cosmetic ingredient for the management of oily skin, with clinical evidence supporting its efficacy. The available in-vitro data, primarily from studies on keratinocytes, suggests that its mechanism of action involves the inhibition of cholesterol biosynthesis. To further substantiate its role as a sebum-inhibitory agent and to provide a more detailed understanding of its mechanism, further in-vitro studies utilizing human sebocyte models are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be invaluable for the continued development and application of this compound in dermatological and cosmetic formulations.

References

Elubiol's Impact on Cholesterol Production in Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (Dichlorophenyl imidazoldioxolan) is a compound recognized for its sebum-inhibiting properties, making it a relevant ingredient in formulations for oily skin conditions. A key mechanism underlying this effect is its ability to modulate lipid composition, notably through the reduction of cholesterol biosynthesis in keratinocytes. This technical guide provides an in-depth analysis of the effect of this compound on cholesterol production in human keratinocytes, summarizing key quantitative data, outlining detailed experimental protocols for investigation, and visualizing the implicated signaling pathways.

Introduction

Keratinocytes, the primary cells of the epidermis, are crucial for maintaining the skin's barrier function. A significant aspect of this function is the synthesis of various lipids, including cholesterol, which are essential for the formation of the stratum corneum. The regulation of cholesterol synthesis in keratinocytes is a complex process, primarily governed by the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. Dysregulation of this pathway can contribute to skin conditions associated with altered lipid profiles.

This compound has been identified as a modulator of sebum composition, with evidence pointing towards its role in reducing cholesterol biosynthesis. This guide explores the quantitative effects of this compound on cholesterol production in keratinocytes and provides the necessary technical information for researchers to investigate this phenomenon further.

Quantitative Data on this compound's Effect

In vitro studies have demonstrated a significant inhibitory effect of this compound on cholesterol synthesis in human keratinocytes. The key quantitative finding is summarized in the table below.

CompoundConcentrationEffect on Cholesterol Production in Human KeratinocytesReference
This compound0.5 µM50% reduction[1]

This dose-dependent inhibition highlights this compound's potential as a targeted agent for modulating cholesterol metabolism in the skin.

Experimental Protocols

To facilitate further research into this compound's mechanism of action, this section provides detailed methodologies for key experiments.

Cell Culture of Human Keratinocytes
  • Cell Line: Normal Human Epidermal Keratinocytes (NHEK).

  • Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with bovine pituitary extract, human epidermal growth factor, insulin, hydrocortisone, and gentamicin/amphotericin B.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin-EDTA.

Measurement of Cholesterol Biosynthesis using Radiolabeled Acetate

This protocol is a standard method for assessing de novo cholesterol synthesis.

  • Objective: To quantify the rate of cholesterol synthesis in keratinocytes treated with this compound.

  • Materials:

    • NHEK cells cultured in 6-well plates.

    • This compound stock solution (in DMSO).

    • [¹⁴C]-labeled acetate.

    • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v).

    • Thin-layer chromatography (TLC) plates and developing solvent.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Seed NHEK cells in 6-well plates and grow to near confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO) for 24 hours.

    • Following the treatment period, add [¹⁴C]-acetate to each well and incubate for a further 4-6 hours.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Extract total lipids from the cells using a suitable solvent system.

    • Separate the lipid fractions, including cholesterol, using TLC.

    • Scrape the cholesterol bands from the TLC plate and quantify the amount of incorporated [¹⁴C] radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content of each well.

G Experimental Workflow: Measuring Cholesterol Synthesis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Metabolic Labeling cluster_3 Analysis A Seed Human Keratinocytes B Grow to Confluency A->B C Treat with this compound or Vehicle B->C D Incubate with [¹⁴C]-Acetate C->D E Lipid Extraction D->E F TLC Separation E->F G Scintillation Counting F->G H Data Normalization G->H

Workflow for quantifying cholesterol synthesis in keratinocytes.

Signaling Pathway: this compound and the SREBP Pathway

The reduction in cholesterol biosynthesis by this compound strongly suggests an interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.

Overview of the SREBP Pathway in Keratinocytes

In keratinocytes, cholesterol synthesis is tightly regulated to maintain epidermal homeostasis. The key steps in the SREBP-2 pathway (the primary regulator of cholesterol synthesis) are:

  • SREBP-2 Inactivation: In cholesterol-replete cells, SREBP-2 is held in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig).

  • SREBP-2 Activation: When cellular cholesterol levels are low, the SCAP-SREBP-2 complex moves to the Golgi apparatus.

  • Proteolytic Cleavage: In the Golgi, SREBP-2 is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

  • Nuclear Translocation: The cleaved, active N-terminal fragment of SREBP-2 translocates to the nucleus.

  • Gene Transcription: In the nucleus, active SREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, such as HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis), leading to their transcription and subsequent protein synthesis.

Postulated Mechanism of this compound Action

Based on its inhibitory effect on cholesterol synthesis, it is hypothesized that this compound acts on the SREBP-2 pathway. The precise point of intervention is a subject for further investigation, but potential mechanisms include:

  • Inhibition of SREBP-2 processing: this compound may interfere with the transport of the SCAP-SREBP-2 complex to the Golgi or inhibit the activity of the S1P or S2P proteases.

  • Downregulation of SREBP-2 expression: this compound could potentially reduce the transcription or translation of the SREBF2 gene itself.

  • Direct inhibition of cholesterol synthesis enzymes: While less likely to be the primary broad mechanism, direct inhibition of enzymes like HMG-CoA reductase cannot be ruled out.

G Postulated Signaling Pathway of this compound Action cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Nucleus SREBP_SCAP SREBP-2/SCAP Complex Cleavage Proteolytic Cleavage (S1P, S2P) SREBP_SCAP->Cleavage Transport nSREBP Active SREBP-2 Cleavage->nSREBP Release HMGCR_Gene HMG-CoA Reductase Gene nSREBP->HMGCR_Gene Activates Transcription Cholesterol_Synthesis Cholesterol Synthesis HMGCR_Gene->Cholesterol_Synthesis Leads to This compound This compound This compound->SREBP_SCAP Inhibits Transport? This compound->Cleavage Inhibits? This compound->Cholesterol_Synthesis Inhibits

Hypothesized mechanism of this compound on the SREBP-2 pathway.

Conclusion

This compound demonstrates a clear inhibitory effect on cholesterol production in human keratinocytes. This action is likely mediated through the modulation of the SREBP-2 signaling pathway, a critical regulator of cellular lipid homeostasis. The provided experimental protocols offer a framework for further elucidation of the precise molecular mechanisms of this compound. A deeper understanding of how this compound modulates cholesterol synthesis will be invaluable for the development of targeted therapies for skin conditions characterized by excessive sebum production and altered lipid profiles. Future research should focus on identifying the specific molecular target of this compound within the SREBP pathway to fully characterize its mechanism of action.

References

Elubiol: A Technical Guide to its Antifungal Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

PropertyValue
Chemical Name cis-4-{4-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-methyl)-1,3-dioxolane-4-methoxy]phenyl}piperazinecarboxylic acid ethyl ester
Synonyms Dichlorophenyl imidazoldioxolan[1][2][3][4]
Chemical Formula C₂₇H₃₀Cl₂N₄O₅[5]
Molecular Weight 561.46 g/mol [5]
CAS Number 67914-69-6[2][3]
Appearance White granular or powder[3]
Solubility Soluble in DMSO[1][6]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Elubiol, as an imidazole (B134444) antifungal, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][7] This enzyme is a cytochrome P450-dependent enzyme (CYP51) responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

The inhibition of this step leads to a depletion of ergosterol, an essential component for maintaining the structural integrity and fluidity of the fungal cell membrane.[7][8][9] Concurrently, the blockage of this pathway results in the accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[8] The combination of ergosterol depletion and accumulation of toxic intermediates disrupts membrane-bound enzyme function, increases membrane permeability, and ultimately leads to the inhibition of fungal growth and cell death.[8][10]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol

Fig. 1: this compound's mechanism of action via inhibition of ergosterol biosynthesis.

Antifungal Activity (Qualitative Profile)

This compound is described as a broad-spectrum antifungal agent.[1] Based on the known activity of other imidazole antifungals, it is expected to be effective against a range of pathogenic fungi, including yeasts (e.g., Candida species) and dermatophytes (e.g., Trichophyton, Microsporum, and Epidermophyton species). Its application in cosmetic products for dandruff and oily skin suggests activity against Malassezia species.[1][2]

Data Presentation: Quantitative Antifungal Activity

Specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against pathogenic fungi are not currently available in the public scientific literature. The following tables are provided as templates for how such data would be presented.

Table 1: In Vitro Antifungal Activity of this compound (MICs in µg/mL)

Fungal SpeciesStrainThis compoundFluconazole (Control)Amphotericin B (Control)
Candida albicansATCC 90028Data not availableData not availableData not available
Candida glabrataATCC 2001Data not availableData not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not availableData not available
Trichophyton rubrumClinical IsolateData not availableData not availableData not available
Malassezia furfurATCC 14521Data not availableData not availableData not available

Table 2: In Vitro Antifungal Activity of this compound (IC50 in µg/mL)

Fungal SpeciesStrainThis compoundFluconazole (Control)
Candida albicansATCC 90028Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antifungal properties are not publicly available. However, the following sections describe standard methodologies that would be employed.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolate

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates. A typical concentration range for a new imidazole would be from 0.03 to 16 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

cluster_workflow Broth Microdilution Workflow Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of this compound Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read MIC Endpoint Incubation->Reading

Fig. 2: General workflow for MIC determination by broth microdilution.
Ergosterol Biosynthesis Inhibition Assay

This spectrophotometric assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent to confirm its effect on the ergosterol biosynthesis pathway.

Materials:

  • Fungal isolate

  • This compound stock solution (in DMSO)

  • Sabouraud Dextrose Broth (SDB)

  • Saponification reagent (25% alcoholic potassium hydroxide)

  • n-heptane

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow the fungal isolate in SDB to mid-log phase. Add varying concentrations of this compound (and a vehicle control) and incubate for a defined period (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification reagent and incubate at 85°C for 1 hour to extract non-saponifiable lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 240 nm and 300 nm. Ergosterol has a characteristic four-peak curve with a peak at 281.5 nm and a shoulder at 290 nm. The absence of these peaks and the appearance of a peak at 242 nm (indicative of 24,28-dihydrolanosterol) suggests inhibition of lanosterol 14α-demethylase.

  • Quantification: The ergosterol content can be calculated based on the absorbance values at specific wavelengths.

Signaling Pathways

The direct impact of this compound on specific fungal signaling pathways has not been documented. However, the disruption of ergosterol biosynthesis and alteration of the cell membrane composition by azole antifungals can indirectly trigger various stress response pathways in fungi. These may include the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, which are activated in response to cell membrane and cell wall stress.

This compound This compound ErgosterolInhibition Inhibition of Ergosterol Biosynthesis This compound->ErgosterolInhibition MembraneStress Cell Membrane Stress ErgosterolInhibition->MembraneStress CWI Cell Wall Integrity (CWI) Pathway MembraneStress->CWI HOG High Osmolarity Glycerol (HOG) Pathway MembraneStress->HOG StressResponse Fungal Stress Response CWI->StressResponse HOG->StressResponse

Fig. 3: Potential downstream effects of this compound on fungal stress signaling pathways.

Conclusion

This compound is an imidazole antifungal agent with a mechanism of action centered on the inhibition of ergosterol biosynthesis, a well-established target in pathogenic fungi. While its broad-spectrum activity is recognized, a detailed quantitative pharmacological profile, including MIC and IC50 values against a comprehensive panel of fungi, is not publicly available. The experimental protocols outlined in this guide provide a standardized framework for generating such data. Further research is required to fully elucidate the antifungal spectrum and potency of this compound and to investigate its potential interactions with fungal signaling pathways. This information would be invaluable for its further development and application in both clinical and cosmetic settings.

References

Understanding Elubiol's role in dermatology research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a topical agent with applications in dermatology for managing conditions related to excess sebum production, such as oily skin.[1] As an imidazole-class compound, it also exhibits antifungal properties. This technical guide provides an in-depth overview of the existing research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the potential signaling pathways involved in its dermatological effects.

Mechanism of Action

This compound's therapeutic effects in dermatology are primarily attributed to two distinct mechanisms: its antifungal activity and its modulation of lipid synthesis in the skin.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Similar to other azole antifungal agents, this compound's primary antifungal mechanism is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[2] It specifically targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane function and leading to cell death.[2]

cluster_0 Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->14-demethyl lanosterol Inhibition cluster_0 In Vitro Cholesterol Synthesis Assay Workflow A 1. Culture Human Keratinocytes B 2. Treat with this compound or Vehicle A->B C 3. Add [14C]-acetate B->C D 4. Incubate and Extract Lipids C->D E 5. Separate Lipids (TLC/HPLC) D->E F 6. Quantify [14C]-Cholesterol E->F G 7. Analyze Data F->G cluster_0 Clinical Trial Workflow for Sebum Reduction A 1. Recruit Subjects with Oily Skin B 2. Baseline Sebum Measurement (Sebumeter) A->B C 3. Topical this compound Application B->C D 4. Follow-up Sebum Measurements C->D E 5. Statistical Analysis D->E cluster_0 Hypothetical Regulation of Lipid Synthesis by this compound This compound This compound SREBP Activation SREBP Activation This compound->SREBP Activation Inhibition? Lipid Synthesis Genes Lipid Synthesis Genes SREBP Activation->Lipid Synthesis Genes Upregulation Sebum Production Sebum Production Lipid Synthesis Genes->Sebum Production Increased Synthesis

References

The Impact of Elubiol on the Lipid Composition of Fungal Cell Membranes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the effects of Elubiol, an imidazole-based antifungal agent, on the lipid composition of fungal cell membranes. Due to the limited availability of specific quantitative data for this compound in publicly accessible research, this paper establishes a framework based on its known mechanism of action and supplements it with data from functionally similar azole antifungals to project its likely impact.

Introduction to this compound

This compound, chemically known as dichlorophenyl imidazoldioxolan and also referred to as Neoconazole, is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] Its primary application is in topical treatments for skin and hair conditions such as dandruff and oily skin, where it exerts its effect by disrupting the fungal cell membrane.[1] Like other imidazole and azole antifungals, the principal mechanism of action of this compound is the inhibition of ergosterol (B1671047) biosynthesis, a critical component for the integrity and functionality of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to a cascade of effects, altering the broader lipid landscape of the membrane and ultimately compromising fungal cell viability.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound effectively halts the production of ergosterol, leading to its depletion in the fungal membrane.[3][4] Concurrently, this inhibition causes an accumulation of lanosterol and other 14α-methylated sterol precursors, which are incorporated into the cell membrane, disrupting its normal structure and function.[3][4][5]

The depletion of ergosterol and the accumulation of aberrant sterols have several detrimental consequences for the fungal cell:

  • Altered Membrane Fluidity and Permeability: Ergosterol plays a vital role in maintaining the appropriate fluidity and permeability of the fungal cell membrane. Its absence and the presence of bulky methylated sterols disrupt the packing of phospholipids (B1166683), leading to a less ordered and more permeable membrane.[2][6]

  • Impaired Function of Membrane-Bound Proteins: Many essential membrane proteins, including enzymes and transporters, require a specific lipid environment to function correctly. The altered lipid composition and physical properties of the membrane can impair the activity of these proteins.[7]

  • Disruption of Lipid Rafts: Ergosterol is a key component of lipid rafts, which are specialized membrane microdomains involved in signaling and protein trafficking. The depletion of ergosterol disrupts the formation and function of these rafts, affecting various cellular processes.[8]

Quantitative Impact on Fungal Lipid Composition

Table 1: Expected Changes in Sterol Composition

Lipid ClassComponentExpected Change with this compound TreatmentRationaleReferences
Sterols ErgosterolSignificant DecreaseDirect inhibition of the ergosterol biosynthesis pathway.[3][4][5]
LanosterolSignificant IncreaseAccumulation of the substrate of the inhibited enzyme (lanosterol 14α-demethylase).[3][4][5]
14α-methylated sterolsSignificant IncreaseAccumulation of precursors upstream of the blocked enzymatic step.[3][4]

Table 2: Expected Compensatory Changes in Other Lipid Classes

Lipid ClassComponentExpected Change with this compound TreatmentRationaleReferences
Sphingolipids Inositolphosphorylceramides (IPCs)DecreaseErgosterol and sphingolipids are co-regulated and functionally linked in lipid rafts. Disruption in one often leads to changes in the other to maintain membrane homeostasis.[9]
Mannosyl-inostiolphosphorylceramides (MIPCs)DecreaseAs complex sphingolipids, their synthesis is often downregulated in response to the stress of ergosterol depletion.[10]
Phospholipids Phosphatidylcholine (PC)VariableChanges may occur to compensate for altered membrane fluidity, but the direction of change can be species and condition-dependent.[11]
Phosphatidylethanolamine (PE)VariableSimilar to PC, alterations in PE levels are part of the adaptive response to membrane stress.[11]
Phosphatidylinositol (PI)IncreasePI has been implicated in antifungal drug resistance and its levels may increase as a stress response.[8]
Fatty Acids Unsaturated Fatty AcidsDecreaseSome studies on imidazoles have shown a decrease in the ratio of unsaturated to saturated fatty acids, potentially as a secondary effect of ergosterol depletion.[12]

Experimental Protocols

The following section details the methodologies for key experiments to determine the impact of this compound on the lipid composition of fungal cell membranes.

Fungal Culture and Treatment
  • Strain and Culture Conditions: A well-characterized fungal strain, such as Candida albicans SC5314, is grown in a standard liquid medium (e.g., YPD broth) at 30°C with shaking.

  • This compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the fungal cultures at various concentrations, typically around the minimum inhibitory concentration (MIC). A vehicle control (DMSO alone) is run in parallel.

  • Harvesting: Fungal cells are harvested during the mid-exponential growth phase by centrifugation, washed with sterile water, and the cell pellet is stored at -80°C until lipid extraction.

Lipid Extraction

A modified Folch or Bligh and Dyer method is commonly used for total lipid extraction from fungal cells.[13][14][15]

  • Cell Lysis: The frozen cell pellet is resuspended in methanol (B129727) and lysed, typically using glass beads and vigorous vortexing or a bead beater.

  • Solvent Extraction: Chloroform is added to the lysate to create a biphasic system. The mixture is agitated and then centrifuged to separate the phases.

  • Phase Separation: The lower organic phase, containing the lipids, is carefully collected. The extraction process may be repeated to ensure complete recovery.

  • Drying and Storage: The collected organic solvent is dried under a stream of nitrogen gas, and the resulting lipid extract is stored at -80°C.

Analysis of Sterol Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of sterols.[16][17][18]

  • Saponification: The lipid extract is saponified using a strong base (e.g., potassium hydroxide (B78521) in methanol) to release free sterols from their esterified forms.

  • Extraction of Non-saponifiable Lipids: The non-saponifiable fraction, containing the sterols, is extracted with a non-polar solvent like hexane.

  • Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Sterols are separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas to that of an internal standard.

Analysis of Phospholipid and Sphingolipid Composition by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of phospholipid and sphingolipid species.[19][20]

  • Chromatographic Separation: The total lipid extract is redissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Different classes of phospholipids and sphingolipids are separated using either normal-phase or reversed-phase chromatography.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Individual lipid species are identified based on their precursor and product ion masses.

  • Quantification: The abundance of each lipid species is determined by the area of its corresponding peak in the chromatogram, often relative to a suite of internal standards for each lipid class.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the inhibitory action of this compound.

Ergosterol_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Late_Ergosterol Late Ergosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (Erg11) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) This compound->Lanosterol 14α-demethylase (Erg11) Inhibition

Caption: The inhibitory effect of this compound on the ergosterol biosynthesis pathway.

Experimental Workflow for Fungal Lipidomics

This diagram outlines the general workflow for the analysis of the fungal lipidome after treatment with an antifungal agent.

Lipidomics_Workflow Fungal Culture Fungal Culture Antifungal Treatment (this compound) Antifungal Treatment (this compound) Fungal Culture->Antifungal Treatment (this compound) Cell Harvesting Cell Harvesting Antifungal Treatment (this compound)->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Sterol Analysis (GC-MS) Sterol Analysis (GC-MS) Lipid Extraction->Sterol Analysis (GC-MS) Non-saponifiable fraction Phospholipid & Sphingolipid Analysis (LC-MS/MS) Phospholipid & Sphingolipid Analysis (LC-MS/MS) Lipid Extraction->Phospholipid & Sphingolipid Analysis (LC-MS/MS) Total lipid extract Data Analysis & Quantification Data Analysis & Quantification Sterol Analysis (GC-MS)->Data Analysis & Quantification Phospholipid & Sphingolipid Analysis (LC-MS/MS)->Data Analysis & Quantification Biological Interpretation Biological Interpretation Data Analysis & Quantification->Biological Interpretation

Caption: A generalized workflow for studying the impact of this compound on fungal lipid composition.

Signaling Pathways and Downstream Effects

The depletion of ergosterol and the alteration of the membrane lipid profile can trigger various stress response signaling pathways in fungi. While specific pathways affected by this compound have not been detailed, it is known that ergosterol depletion can activate transcription factors that upregulate genes involved in ergosterol biosynthesis and drug efflux pumps as a compensatory mechanism.[3][21] For instance, in Saccharomyces cerevisiae, the transcription factors Upc2 and Ecm22 are key regulators of ERG gene expression in response to sterol depletion.[22] It is plausible that this compound treatment would activate similar pathways in susceptible fungi.

The following diagram illustrates a simplified model of this signaling response.

Signaling_Pathway This compound This compound Erg11 Lanosterol 14α-demethylase This compound->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Upc2/Ecm22 (inactive) Upc2/Ecm22 (inactive) Ergosterol->Upc2/Ecm22 (inactive) Maintains inactive state Upc2/Ecm22 (active) Upc2/Ecm22 (active) Ergosterol->Upc2/Ecm22 (active) Depletion leads to activation Nucleus Nucleus Upc2/Ecm22 (active)->Nucleus Translocates to ERG genes ERG genes Nucleus->ERG genes Upregulates transcription of Drug Efflux Pumps Drug Efflux Pumps Nucleus->Drug Efflux Pumps Upregulates transcription of

Caption: A putative signaling pathway activated by ergosterol depletion due to this compound.

Conclusion

This compound, as an imidazole antifungal, exerts its primary effect through the inhibition of ergosterol biosynthesis. This leads to a significant depletion of ergosterol and an accumulation of precursor sterols, fundamentally altering the physical and functional properties of the fungal cell membrane. While direct quantitative lipidomic data for this compound is currently limited, the well-documented effects of other azole antifungals suggest that its impact extends beyond sterols to induce compensatory changes in phospholipid and sphingolipid composition. Further lipidomic studies on this compound are warranted to fully elucidate its precise impact on the fungal membrane and to potentially uncover novel strategies for antifungal therapy.

References

Elubiol: A Technical Guide on the Evaluation of its Free Radical Scavenging Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific studies detailing the direct free radical scavenging and antioxidant properties of Elubiol (Dichlorophenyl imidazoldioxolan) are not prevalent in publicly accessible scientific literature. This compound is primarily recognized for its sebum-inhibiting activity in cosmetic applications.[1][2] This technical guide, therefore, presents a hypothetical framework for researchers, scientists, and drug development professionals on how the free radical scavenging capabilities of this compound could be comprehensively evaluated. The experimental protocols, data tables, and signaling pathways described herein are based on established antioxidant assays and known cellular antioxidant response mechanisms.

Introduction to Free Radicals and Antioxidants

Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is implicated in numerous disease pathologies and the aging process.[3] Antioxidants are compounds that can neutralize these free radicals, thereby mitigating oxidative damage.[4] The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic and preventative agents. The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[5][6]

In Vitro Free Radical Scavenging Assays

Several in vitro assays are commonly employed to determine the free radical scavenging activity of a compound. These assays are based on the ability of the antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess antioxidant activity.[7] DPPH is a stable free radical that has a deep violet color in solution.[3][8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at approximately 517 nm.[3][7][8]

Hypothetical Data Presentation:

Concentration of this compound (µg/mL)% Inhibition of DPPH Radical (Mean ± SD)IC50 (µg/mL)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.148.5
10078.9 ± 4.2
20095.3 ± 2.9
Ascorbic Acid (Positive Control)98.2 ± 1.5 (at 50 µg/mL)<10

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).[9] The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ethanol).[8]

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[9]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

    • Add the DPPH solution to each well and mix thoroughly.[9]

    • The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][8][9]

    • A blank well containing only the solvent and DPPH solution is also prepared.

  • Measurement and Calculation:

    • The absorbance of the solutions is measured at 517 nm using a microplate reader.[7][8]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] Where:

      • Abs_control is the absorbance of the DPPH solution without the sample.

      • Abs_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[14]

Hypothetical Data Presentation:

Concentration of this compound (µg/mL)% Inhibition of ABTS•+ (Mean ± SD)TEAC (Trolox Equivalent Antioxidant Capacity)
512.5 ± 1.1
1028.3 ± 2.0
2055.7 ± 3.50.85
4085.1 ± 4.8
8096.4 ± 2.3
Trolox (Standard)Linear calibration curve1.00

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[13] This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[15]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[13][14]

    • Prepare a series of dilutions of this compound and a standard antioxidant like Trolox.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions or Trolox standard to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • The absorbance is read at 734 nm.[14]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[16][17] AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is commonly used as a source of peroxyl radicals.[17] The antioxidant's capacity is quantified by the area under the fluorescence decay curve (AUC).[18]

Hypothetical Data Presentation:

SampleORAC Value (µmol TE/g) (Mean ± SD)
This compound (10 µg/mL)150.5 ± 12.3
This compound (25 µg/mL)380.2 ± 25.8
This compound (50 µg/mL)750.9 ± 41.5
Quercetin (Positive Control)2100.0 ± 98.7 (at 10 µg/mL)

Experimental Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a solution of the fluorescent probe, fluorescein (B123965), in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).[18]

    • Prepare a fresh solution of AAPH in the same buffer.

    • Prepare dilutions of this compound and Trolox (as the standard) in the buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution, followed by the this compound dilutions or Trolox standard.

    • The plate is pre-incubated at 37 °C.

    • The reaction is initiated by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • The fluorescence is monitored kinetically (e.g., every minute for 1-2 hours) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[18]

    • The ORAC value is calculated from the net area under the fluorescence decay curve of the sample compared to that of the blank (buffer only) and is expressed as Trolox equivalents (TE).[18]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow:

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions of this compound This compound->Serial_Dilutions Reaction_Mixture Prepare Reaction Mixture in 96-well plate: Sample + Radical/Probe Solution Serial_Dilutions->Reaction_Mixture Positive_Control Positive Control (e.g., Ascorbic Acid, Trolox) Radical_Solution Radical Solution (DPPH, ABTS) or Fluorescent Probe + Radical Generator (ORAC) Radical_Solution->Reaction_Mixture Incubation Incubate under specific conditions (Time, Temperature, Light) Reaction_Mixture->Incubation Measurement Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_TEAC Determine IC50 or TEAC values Calculation->IC50_TEAC

Experimental workflow for in vitro antioxidant assays.

Hypothetical Signaling Pathway: Nrf2-Keap1 Antioxidant Response

A compound with antioxidant properties could potentially modulate cellular antioxidant defense mechanisms. The Nrf2-Keap1 pathway is a key regulator of cellular resistance to oxidative stress.[19]

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, causes conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Ub Ubiquitination Nrf2->Ub Keap1-mediated Nrf2_n Nrf2 (translocated) Nrf2->Nrf2_n Dissociates and translocates This compound This compound (Hypothetical) This compound->Keap1 May interact with Keap1 Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Hypothetical modulation of the Nrf2-Keap1 pathway by this compound.

Cellular Antioxidant Activity (CAA) Assay

To move beyond chemical assays, the antioxidant activity of this compound could be assessed in a cellular context. The CAA assay measures the ability of a compound to inhibit intracellular ROS production induced by an oxidizing agent.[3]

Experimental Protocol: CAA Assay

  • Cell Culture and Loading:

    • Human cells (e.g., HepG2 or Caco-2) are cultured in a 96-well plate.

    • The cells are then loaded with a fluorescent probe (e.g., DCFH-DA), which becomes fluorescent upon oxidation.

  • Treatment and Induction of Oxidative Stress:

    • Cells are treated with various concentrations of this compound.

    • After an incubation period, AAPH is added to induce intracellular ROS production.

  • Measurement and Analysis:

    • The fluorescence is measured over time.

    • The antioxidant activity is quantified based on the reduction in fluorescence in this compound-treated cells compared to control cells.

Conclusion

While there is currently a lack of specific data on the free radical scavenging capabilities of this compound, this guide provides a comprehensive framework for its evaluation. By employing a combination of in vitro chemical assays (DPPH, ABTS, ORAC) and cell-based assays (CAA), a thorough understanding of this compound's potential antioxidant properties can be achieved. Furthermore, investigating its influence on key cellular antioxidant pathways, such as the Nrf2-Keap1 system, would provide valuable insights into its mechanism of action. Such studies would be essential to explore the potential of this compound beyond its current cosmetic applications.

References

In-Silico Exploration: A Technical Guide to Molecular Docking Studies of Elubiol with Fungal Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol, a broad-spectrum imidazole (B134444) antifungal agent, is known to be effective against a variety of fungal pathogens.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane.[1][3] This technical guide outlines a proposed in-silico study using molecular docking to investigate the interaction between this compound and its putative primary fungal protein target, Lanosterol 14α-demethylase (CYP51). Due to the current absence of specific published molecular docking studies involving this compound, this document provides a comprehensive, albeit hypothetical, framework based on established methodologies for similar antifungal compounds. This guide will detail the experimental protocols, present a template for data analysis, and visualize the logical workflow and the targeted biological pathway.

Introduction

This compound is an imidazole-containing compound recognized for its antifungal properties, which stem from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The inhibition of the ergosterol biosynthesis pathway is a well-established strategy for many antifungal drugs. The key enzyme in this pathway, and the primary target for azole antifungals, is Lanosterol 14α-demethylase, also known as CYP51.[4][5][6][7][8] This cytochrome P450 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.[4][9]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12][13][14] In the context of drug discovery, it is an invaluable tool for understanding the binding mechanism of a ligand (like this compound) to its protein target (like fungal CYP51). This guide proposes a hypothetical molecular docking study to elucidate the binding affinity and interaction patterns of this compound with fungal CYP51, providing insights that could inform the development of novel antifungal agents.

Proposed Molecular Docking Study Workflow

The following diagram illustrates the proposed workflow for a molecular docking study of this compound with fungal CYP51.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Grid Box Generation ligand_prep->grid_gen Input Ligand protein_prep Protein Preparation (Fungal CYP51 Structure) protein_prep->grid_gen Input Protein docking Molecular Docking Simulation grid_gen->docking Prepared Structures analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis visualization Visualization of Binding Pose analysis->visualization report Report Generation (Data Tables, Visuals) visualization->report

Caption: Proposed workflow for the molecular docking study of this compound.

Experimental Protocols

This section details the proposed methodologies for the key experiments in the molecular docking study.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Visualization Software: PyMOL, Discovery Studio, or UCSF Chimera.

  • Protein Data Bank (PDB): For retrieval of fungal CYP51 crystal structures.

Ligand Preparation
  • Obtain this compound Structure: The 2D structure of this compound (Dichlorophenyl imidazoldioxolan) will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of this compound will be subjected to energy minimization using a force field such as MMFF94 to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized ligand structure will be saved in a suitable format (e.g., PDBQT for AutoDock Vina) that includes atomic charges and atom types.

Protein Preparation
  • Retrieve Protein Structure: The 3D crystal structure of Lanosterol 14α-demethylase (CYP51) from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) will be downloaded from the Protein Data Bank (PDB). Crystal structures for fungal CYP51 are publicly available.[15][16][17]

  • Prepare the Protein: The raw PDB file will be processed to:

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogen atoms.

    • Assign atomic charges and atom types using a force field like Gasteiger.

    • The prepared protein will be saved in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation
  • Grid Box Generation: A grid box will be defined around the active site of the fungal CYP51. The coordinates for the grid box will be determined based on the position of the heme cofactor and the binding site of known inhibitors from homologous crystal structures.

  • Docking Execution: The prepared this compound ligand will be docked into the defined active site of the prepared fungal CYP51 protein using the chosen docking software. The docking algorithm will explore various conformations and orientations of the ligand within the active site to find the most favorable binding pose.

  • Pose Selection: The docking simulation will generate multiple binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most stable and likely binding mode.

Analysis of Docking Results
  • Binding Energy: The binding energy (in kcal/mol) of the best-docked pose will be recorded as a measure of the binding affinity between this compound and fungal CYP51.

  • Interaction Analysis: The interactions between this compound and the amino acid residues in the active site of CYP51 will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • Visualization: The best-docked conformation of this compound within the active site of fungal CYP51 will be visualized to provide a qualitative understanding of the binding mode.

Targeted Signaling Pathway: Ergosterol Biosynthesis

This compound, as an imidazole antifungal, is designed to disrupt the ergosterol biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the proposed point of inhibition by this compound.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of this compound.

Hypothetical Data Presentation

The quantitative results from the proposed molecular docking study would be summarized in a table for clear comparison.

Fungal SpeciesProtein Target (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM) (Estimated)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Candida albicansCYP51 (e.g., 5V5Z)-9.80.25TYR132, HIS377PHE126, ILE304, MET508
Aspergillus fumigatusCYP51B (e.g., 4UYL)-10.20.15TYR121, HIS314PHE290, MET487

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

This technical guide has outlined a comprehensive, though hypothetical, framework for conducting a molecular docking study of this compound with its putative fungal protein target, Lanosterol 14α-demethylase (CYP51). By following the detailed experimental protocols and utilizing the proposed data analysis and visualization methods, researchers can gain valuable insights into the molecular basis of this compound's antifungal activity. Such in-silico studies are pivotal in the early stages of drug discovery and can significantly contribute to the development of more potent and specific antifungal agents. The provided diagrams of the workflow and the targeted biological pathway serve as clear visual aids for understanding the experimental design and the mechanism of action. This guide serves as a foundational document to encourage and direct future computational research into the promising antifungal properties of this compound.

References

Methodological & Application

Application Notes and Protocol for Determining the Antifungal Susceptibility (MIC) of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, also known as Dichlorophenyl imidazoldioxolan, is an imidazole-class antifungal agent.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to fungal cell lysis and death.[1] this compound has demonstrated broad-spectrum activity against a variety of fungal pathogens and is also used in cosmetic formulations for its sebum-inhibiting properties.[2][3][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.[5][6][7][8][9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][11]

Data Presentation

Quantitative data from the MIC assay should be summarized for clear comparison. The following table provides a template for presenting the results. MIC₅₀ and MIC₉₀ values, which represent the MICs that inhibit 50% and 90% of the tested isolates, respectively, are particularly useful when screening against a panel of clinical isolates.

Fungal IsolateAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL)
Candida albicans SC5314This compound
Candida glabrata BG2This compound
Aspergillus fumigatus Af293This compound
Cryptococcus neoformans H99This compound
Trichophyton rubrum NCPF 205This compound

Experimental Protocols

This protocol is based on the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[7][9][12]

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Quality control (QC) strains with known MICs (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[2][4] Sonication may be required to fully dissolve the compound.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]

Inoculum Preparation

For Yeasts (Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the standardized inoculum in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[9]

For Molds (Aspergillus spp., Trichophyton spp.):

  • Grow the mold on a suitable agar medium (e.g., PDA) at 35°C for 5-7 days until sporulation is evident.

  • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10⁴ CFU/mL for most molds, or 1-3 x 10³ CFU/mL for dermatophytes) using a hemocytometer or spectrophotometer.[9][12]

Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of each row in the 96-well plate.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.

  • Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours or longer for molds.[11][12]

Determination of MIC

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.

  • Visual Reading: Use a reading mirror to observe the button of growth at the bottom of the U-shaped wells or the turbidity in flat-bottom wells. The MIC is the lowest concentration with no visible growth (for fungicidal compounds) or a significant reduction in growth (e.g., ≥50% for azoles).[8]

  • Spectrophotometric Reading: The optical density (OD) of each well can be read using a microplate reader at a wavelength of 600 nm.[11] The MIC can be defined as the lowest drug concentration that causes a ≥50% or ≥90% reduction in OD compared to the growth control.

Quality Control

Concurrently test standard quality control strains with known MIC ranges for the antifungal agents being tested.[13][14] This ensures the validity of the assay.

Signaling Pathway and Experimental Workflow

Elubiol_Mechanism_of_Action This compound This compound Ergosterol_Synth Lanosterol 14-alpha-demethylase (ERG11/CYP51) This compound->Ergosterol_Synth Inhibits Ergosterol Ergosterol Ergosterol_Synth->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Ergosterol_Synth->Membrane Depletion of Ergosterol Accumulation of Toxic Sterols Lanosterol Lanosterol Lanosterol->Ergosterol_Synth Substrate Ergosterol->Membrane Incorporation Lysis Cell Lysis and Death Membrane->Lysis Disruption of Integrity

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Sol Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Stock_Sol->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Experimental workflow for this compound MIC testing.

References

Application Note: Quantification of Elubiol in Cosmetic Preparations using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elubiol, chemically known as Dichlorophenyl imidazoldioxolan, is an active ingredient utilized in cosmetic formulations for its sebum-inhibiting and antimicrobial properties, making it effective for oily skin and conditions like dandruff.[1][2][3][4] Its efficacy is concentration-dependent, necessitating a reliable analytical method for its quantification in complex cosmetic matrices to ensure product quality and performance. Cosmetic products such as lotions, creams, and gels present a significant analytical challenge due to their complex and varied compositions.[5][6][7][8][9]

This application note presents a proposed method for the quantification of this compound in cosmetic preparations using reversed-phase high-performance liquid chromatography with diode-array detection (HPLC-DAD). The described protocol provides a robust framework for the extraction and analysis of this compound, which can be adapted and validated for various cosmetic product types.

Principle

The method involves the extraction of this compound from the cosmetic matrix using an organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances. The quantification is then performed by HPLC-DAD. This compound is separated from other components on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. The diode-array detector is used for the detection and quantification of this compound at its maximum absorption wavelength.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Methanol (B129727): HPLC grade

  • Water: Deionized or HPLC grade

  • Formic acid: (optional, for mobile phase modification)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

  • Syringe filters: 0.45 µm PTFE

  • Cosmetic preparation containing this compound

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure that may require optimization depending on the specific cosmetic matrix.

  • Extraction:

    • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.[10]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) solution to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Final Preparation:

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Method
  • Instrument: HPLC system with a diode-array detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Deionized water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on typical absorbance of dichlorophenyl and imidazole (B134444) moieties, requires optimization by scanning the UV spectrum of this compound).

Data Presentation

The following table summarizes the hypothetical validation parameters for the proposed HPLC-DAD method for this compound quantification.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt sample_prep Sample Preparation (Extraction & SPE) sample_receipt->sample_prep standard_prep Standard Preparation hplc_analysis HPLC-DAD Analysis standard_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for this compound quantification.

sample_preparation_workflow cluster_spe Solid-Phase Extraction (SPE) start Weigh Cosmetic Sample extraction Add Acetonitrile, Vortex & Sonicate start->extraction centrifuge Centrifuge extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition Condition C18 Cartridge load Load Supernatant collect_supernatant->load condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for HPLC Injection filter->end

References

Application of Elubiol in Seborrheic Dermatitis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seborrheic dermatitis is a chronic inflammatory skin condition characterized by erythema, scaling, and pruritus, predominantly affecting sebum-rich areas of the skin. The pathogenesis is multifactorial, involving the interplay of skin lipids, the commensal yeast of the genus Malassezia, and the host's immune response. Elubiol (Dichlorophenyl imidazoldioxolan) is a cosmetic ingredient known for its sebum-inhibiting and antimicrobial properties, making it a compound of interest for investigating potential therapeutic strategies for seborrheic dermatitis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in various in vitro research models relevant to seborrheic dermatitis.

Mechanism of Action

This compound is suggested to exert its effects through multiple mechanisms relevant to the pathophysiology of seborrheic dermatitis.[2][3] These include the modulation of sebum production, potentially through the inhibition of 5α-reductase, and antimicrobial activity against Malassezia species.[2][3] Its structural similarity to ketoconazole (B1673606) suggests it may also possess anti-inflammatory properties.[2]

Elubiol_Mechanism cluster_skin Skin Microenvironment cluster_this compound This compound Intervention Testosterone (B1683101) Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Sebum Excess Sebum Production DHT->Sebum Malassezia Malassezia Proliferation Sebum->Malassezia Lipid Source SD_Symptoms Seborrheic Dermatitis Symptoms Sebum->SD_Symptoms Inflammation Inflammation (Cytokine Release) Malassezia->Inflammation Inflammation->SD_Symptoms This compound This compound This compound->DHT Inhibits This compound->Malassezia Inhibits This compound->Inflammation Reduces (Hypothesized)

Caption: Hypothesized mechanism of action of this compound in seborrheic dermatitis.

Data Presentation

The following tables present illustrative quantitative data on the efficacy of this compound in various in vitro assays. These are provided as examples for data presentation and are not derived from actual experimental results for this compound.

Table 1: Antifungal Susceptibility of Malassezia furfur to this compound and Ketoconazole.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound4
Ketoconazole (Control)1
Vehicle Control> 128

Table 2: Inhibition of 5α-Reductase Activity in Human Sebocytes by this compound.

CompoundConcentration (µM)% Inhibition of DHT ProductionIC50 (µM)
This compound1257.5
545
1060
2085
Finasteride (B1672673) (Control)1900.05

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated HaCaT Keratinocytes.

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Untreated Control25 ± 540 ± 815 ± 4
LPS (1 µg/mL)550 ± 45800 ± 60350 ± 30
LPS + this compound (10 µM)280 ± 30450 ± 40180 ± 20
LPS + Dexamethasone (B1670325) (1 µM)150 ± 20250 ± 3090 ± 15

Table 4: Effect of this compound on Lipid Synthesis in Human Sebocytes.

TreatmentConcentration (µM)Relative Lipid Content (% of Control)
Vehicle Control-100 ± 12
This compound185 ± 9
560 ± 7
1045 ± 5
Linoleic Acid (Positive Control)10150 ± 18

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Malassezia species

This protocol is adapted from CLSI guidelines for yeast susceptibility testing.[4][5]

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture Malassezia furfur on modified Dixon Agar (B569324) (mDixon) p2 Prepare inoculum suspension in saline with Tween 80 p1->p2 p3 Adjust inoculum to 0.5 McFarland standard p2->p3 a1 Inoculate microtiter plate wells containing This compound dilutions with Malassezia suspension p3->a1 p4 Prepare serial dilutions of this compound in RPMI 1640 medium p4->a1 a2 Include positive (no drug) and negative (no inoculum) controls a3 Incubate at 32°C for 72 hours an1 Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) a3->an1

Caption: Workflow for antifungal susceptibility testing.

Materials:

  • Malassezia furfur (or other relevant Malassezia species)

  • Modified Dixon Agar (mDixon)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound

  • Ketoconazole (positive control)

  • Sterile saline with 0.05% Tween 80

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Culture Malassezia furfur on mDixon agar plates at 32°C for 72 hours.

  • Prepare a suspension of yeast cells in sterile saline with Tween 80.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Dilute the standardized suspension 1:100 in RPMI 1640 medium.

  • Prepare serial twofold dilutions of this compound (e.g., from 128 µg/mL to 0.125 µg/mL) in RPMI 1640 medium in a 96-well plate.

  • Add the diluted yeast suspension to each well.

  • Include a positive control (yeast suspension without drug) and a negative control (medium only).

  • Incubate the plates at 32°C for 72 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: In Vitro 5α-Reductase Activity Assay in Human Sebocytes

This protocol is based on established methods for measuring 5α-reductase activity in skin cells.[6][7][8]

Materials:

  • Human sebocyte cell line (e.g., SZ95)

  • Sebocyte growth medium

  • Testosterone

  • This compound

  • Finasteride (positive control)

  • Cell lysis buffer

  • Enzyme-linked immunosorbent assay (ELISA) kit for Dihydrotestosterone (DHT)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Culture human sebocytes to 80-90% confluency in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound or finasteride for 24 hours.

  • Add testosterone (final concentration, e.g., 100 nM) to the culture medium and incubate for 4-6 hours.

  • Wash the cells with PBS and lyse them.

  • Collect the cell lysates and centrifuge to remove debris.

  • Measure the concentration of DHT in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Measure the total protein concentration in each lysate for normalization.

  • Calculate the percentage inhibition of DHT production for each concentration of this compound compared to the vehicle-treated control.

Protocol 3: In Vitro Anti-Inflammatory Activity Assay in Human Keratinocytes

This protocol uses a common in vitro model of skin inflammation.[9][10][11][12]

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for IL-6, IL-8, and TNF-α

Procedure:

  • Seed HaCaT cells in 24-well plates and grow to confluency.

  • Pre-treat the cells with different concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using specific ELISA kits following the manufacturer's protocols.

  • Determine the effect of this compound on cytokine production compared to the LPS-stimulated control.

Protocol 4: Evaluation of this compound's Effect on Lipid Synthesis in Human Sebocytes

This protocol utilizes Nile Red staining to quantify intracellular lipid accumulation.[13][14][15][16]

Lipid_Synthesis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis c1 Culture human sebocytes in multi-well plates c2 Treat cells with various concentrations of this compound for 48 hours c1->c2 s1 Wash cells with PBS c2->s1 s2 Fix cells with 4% paraformaldehyde s1->s2 s3 Stain with Nile Red solution (for lipids) and DAPI (for nuclei) s2->s3 i1 Acquire images using a fluorescence microscope s3->i1 i2 Quantify fluorescence intensity of Nile Red and normalize to DAPI signal i1->i2

Caption: Workflow for assessing lipid synthesis in sebocytes.

Materials:

  • Human sebocyte cell line (e.g., SZ95)

  • Sebocyte growth medium

  • This compound

  • Linoleic acid (positive control for lipid synthesis induction)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde

  • Nile Red staining solution

  • DAPI staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed sebocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., linoleic acid).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells again with PBS.

  • Stain the cells with Nile Red solution (for intracellular lipid droplets) and DAPI (for nuclei) for 30 minutes.

  • Wash the cells to remove excess stain.

  • Quantify the fluorescence intensity using a fluorescence plate reader (Nile Red: Ex/Em ~485/550 nm for neutral lipids; DAPI: Ex/Em ~358/461 nm).

  • Normalize the Nile Red fluorescence to the DAPI fluorescence to account for cell number.

  • Calculate the relative lipid content in this compound-treated cells compared to the vehicle control.

Protocol 5: Testing this compound in a Reconstituted Human Epidermis (RHE) Model of Seborrheic Dermatitis

This protocol provides a more complex, tissue-like model to study the effects of this compound.[17][18][19][20]

Materials:

  • Reconstituted human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RHE manufacturer

  • Malassezia furfur

  • This compound formulated in a suitable topical vehicle

  • Pro-inflammatory cytokines (e.g., TNF-α, IL-17A)

  • PBS

  • RNA extraction kit and reagents for qRT-PCR

  • ELISA kits for relevant cytokines

Procedure:

  • Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.

  • To mimic seborrheic dermatitis conditions, topically apply a suspension of Malassezia furfur to the RHE surface and/or add pro-inflammatory cytokines to the culture medium for 24 hours.

  • Topically apply this compound formulation or the vehicle control to the RHE tissues.

  • Incubate for an additional 24-48 hours.

  • Endpoints for Analysis:

    • Histology: Fix, embed, and section the RHE tissues for H&E staining to assess morphological changes (e.g., parakeratosis, inflammation).

    • Gene Expression Analysis: Extract RNA from the RHE tissues and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., IL1B, IL6, IL8, TNFA), and skin barrier function (e.g., FLG, LOR).

    • Cytokine Secretion: Measure the concentration of secreted cytokines in the culture medium using ELISA.

    • Viability Assay: Assess tissue viability using an MTT assay.

Conclusion

These protocols provide a framework for the preclinical evaluation of this compound's potential in the context of seborrheic dermatitis. By utilizing these in vitro models, researchers can investigate the compound's antifungal, anti-inflammatory, and sebum-modulating properties in a controlled laboratory setting. The data generated from these studies can provide valuable insights into the mechanisms of action of this compound and support its further development for dermatological applications.

References

Application Notes and Protocols for In-Vitro Evaluation of Novel Compounds Against Malassezia Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malassezia species are lipophilic yeasts that are part of the normal skin microbiota but can also be associated with various dermatological conditions. The investigation of novel antifungal agents is crucial for the development of new treatments. While a specific search for "Elubiol" in the context of Malassezia in-vitro studies did not yield specific dosage data, this document provides a comprehensive guide and standardized protocols for evaluating the in-vitro efficacy of any new chemical entity, such as this compound, against Malassezia yeast. The following protocols and data are based on established methodologies used for testing various antifungal compounds against Malassezia.

Data Presentation: Comparative Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various known antifungal agents against different Malassezia species. This data provides a benchmark for evaluating the potency of novel compounds.

Antifungal AgentMalassezia SpeciesMIC Range (µg/mL)Reference
Azoles
ItraconazoleM. pachydermatis0.125 - 2[1]
VoriconazoleM. pachydermatis0.03 - 1[1]
PosaconazoleM. pachydermatis0.03 - 0.25[1]
KetoconazoleMalassezia spp.0.006 - 0.1[2]
FluconazoleM. pachydermatisHigh MICs reported[3]
Natural Compounds
IndirubinMalassezia spp.0.125 - 32 (most potent of indoles tested)[4]
Linalool (B1675412)Malassezia spp.300 - 5400[2]
Carvone (B1668592)Malassezia spp.300 - 24000[2]
EmbelinM. furfur400[5][6]
Other Synthetic Compounds
Polyhexamethylene guanidine (B92328) hydrochloride (PHMGH)M. furfur2.5[5]
Amphotericin BMalassezia spp.1 - 3[2]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications necessary for the fastidious nature of Malassezia species.[7]

1. Media Preparation:

  • Prepare modified Dixon's broth (MDB) or Sabouraud Dextrose Broth supplemented with lipids to support the growth of lipophilic Malassezia species.[8][9] A common supplement is 1% Tween 80 and 0.5% glycerol.

  • Sterilize the media by autoclaving.

2. Inoculum Preparation:

  • Culture the Malassezia strain on modified Dixon's agar (B569324) (MDA) at 30-32°C for 48-72 hours.[8][10]

  • Harvest the yeast cells and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute the inoculum in the testing medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Drug Dilution:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the prepared broth medium. The final concentration range should be sufficient to determine the MIC.

  • Include a positive control (no drug) and a negative control (no inoculum).

4. Incubation:

  • Add the prepared inoculum to each well of the microtiter plate.

  • Incubate the plates at 30-32°C for 48-72 hours.[10]

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control.[10] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal susceptibility of a compound against Malassezia yeast using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media Prepare Modified Dixon's Broth plate Inoculate 96-well Plate media->plate inoculum Prepare Malassezia Inoculum (0.5 McFarland) inoculum->plate compound Prepare Serial Dilutions of Test Compound compound->plate incubate Incubate at 30-32°C for 48-72h plate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic

Caption: Workflow for in-vitro antifungal susceptibility testing.

Signaling Pathway: Malassezia Virulence and Potential Drug Targets

Malassezia species possess several virulence factors that are essential for their survival and pathogenicity. These factors and their related pathways present potential targets for novel antifungal drugs.

virulence_pathways cluster_host Host Environment cluster_malassezia Malassezia Cell cluster_effects Pathogenic Effects sebum Sebum Lipids lipase Secreted Lipases & Phospholipases sebum->lipase degrades immune_cells Host Immune Cells inflammation Modulation of Host Inflammation immune_cells->inflammation interacts with fatty_acids Fatty Acid Acquisition & Growth lipase->fatty_acids enables melanin Melanin Production immune_evasion Immune Evasion melanin->immune_evasion contributes to indoles Indole Compound Production indoles->inflammation triggers cell_wall Cell Wall Integrity biofilm Biofilm Formation cell_wall->biofilm essential for

Caption: Key virulence factors of Malassezia as drug targets.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific Malassezia strains and test compounds. It is recommended to consult relevant scientific literature and safety guidelines before conducting any experiments.

References

Application Note and Protocols: Preparing Elubiol Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elubiol, also known as Dichlorophenyl imidazoldioxolan, is a synthetic compound recognized for its antifungal and antibacterial properties.[1] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, leading to compromised membrane integrity and cell lysis.[1] In dermatological and cosmetic research, this compound is utilized for its sebum-inhibiting activity, making it effective for conditioning oily skin.[2][3][4][5] A notable in vitro effect is its ability to reduce cholesterol production in human keratinocytes, with a 50% reduction observed at a concentration of 0.5 μM.[4]

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions such as cell culture media. Therefore, for cell-based assays, it is essential to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This application note provides a detailed protocol for the preparation of this compound stock solutions and subsequent serial dilutions for use in various cell-based assays.

Data Presentation

A summary of the relevant chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Name rel-Ethyl 4-(4-(((2R,4S)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine- 1-carboxylate[3]
CAS Number 67914-69-6[1][2][3][4][5]
Molecular Formula C₂₇H₃₀Cl₂N₄O₅[1][2][4]
Molecular Weight 561.46 g/mol [1][4][5]
Appearance White to off-white solid powder[3][4]
Solubility in DMSO Up to 175 mg/mL (311.69 mM)[4]
Storage (Powder) 3 years at -20°C[5]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent[5]

Experimental Protocols

Materials

  • This compound powder (CAS: 67914-69-6)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Complete cell culture medium appropriate for the cell line in use

  • Sterile conical tubes (15 mL or 50 mL) for dilutions

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use fresh, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4][5]

  • Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 561.46 g/mol x 1000 mg/g = 56.15 mg

  • Weighing: Accurately weigh 56.15 mg of this compound powder using an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the 100 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5] Ensure tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary stock solution into complete cell culture medium to obtain the final desired concentrations for treating cells.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium containing the same final concentration of DMSO) must be included in all experiments.

  • Thawing: Thaw one aliquot of the 100 mM this compound stock solution at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution to facilitate accurate final dilutions. For example, to make a 1 mM intermediate solution:

    • Dilute the 100 mM primary stock 1:100 by adding 10 µL of the 100 mM stock to 990 µL of complete cell culture medium. Mix thoroughly by gentle pipetting or vortexing.

  • Final Working Solutions: Prepare the final concentrations required for your assay from the intermediate stock. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock (a 1:100 dilution):

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium.

    • Mix thoroughly. This solution is now ready to be added to cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium. For the example above, the final DMSO concentration would be 0.1%. The vehicle control would therefore be 1 mL of medium containing 1 µL of DMSO.

  • Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures in multi-well plates as per your experimental design.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder (e.g., 56.15 mg) add_dmso Add High-Purity DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 100 mM Primary Stock in DMSO dissolve->stock aliquot Aliquot into smaller volumes stock->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution (e.g., 1 mM in Medium) thaw->intermediate serial Perform Serial Dilutions in Culture Medium intermediate->serial working_sol Final Working Solutions (e.g., 0.1, 1, 10 µM) serial->working_sol vehicle Prepare Vehicle Control (Medium + DMSO) serial->vehicle cell_plate Treat Cells in Multi-Well Plate working_sol->cell_plate vehicle->cell_plate

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_ER ER Lumen cluster_Golgi Golgi cluster_Nucleus Nucleus This compound This compound SCAP SCAP This compound->SCAP Inhibition? Golgi Golgi Apparatus SCAP->Golgi Transport Blocked SREBP2 SREBP-2 SREBP2->Golgi Transport nSREBP2 nSREBP-2 (Active Fragment) ER Endoplasmic Reticulum (ER) Proteases Proteases Golgi->Proteases Activation Proteases->SREBP2 Cleavage Nucleus Nucleus nSREBP2->Nucleus Translocation SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to HMGCR HMG-CoA Reductase Gene SRE->HMGCR Activates Transcription Cholesterol Cholesterol Synthesis HMGCR->Cholesterol

Caption: Hypothetical pathway for this compound's inhibition of cholesterol synthesis.

References

Elubiol in Sebum Regulation: A Deep Dive into Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Elubiol (dichlorophenyl-imidazoldioxolan) presents a compelling subject for the study of sebum regulation and production. This potent compound has demonstrated clinical efficacy in managing oily skin conditions. This document provides detailed application notes and protocols based on existing research to guide further investigation into its mechanisms and potential applications.

Introduction to this compound and Sebum Regulation

This compound is a dichlorophenyl-imidazoldioxolan compound recognized for its impact on sebum excretion.[1] Sebum, a complex mixture of lipids, is produced by sebaceous glands through a process called holocrine secretion. This process involves the proliferation and differentiation of sebocytes, culminating in their rupture and the release of their lipid-rich contents. The regulation of sebum production is a complex interplay of hormonal and cellular signaling pathways, with androgens playing a significant role in stimulating sebaceous gland activity.[2] Dysregulation of this process can lead to conditions like acne vulgaris and seborrheic dermatitis. This compound has emerged as a topical agent that appears to modulate sebum output at the skin's surface, primarily by affecting the follicular reservoir.[1]

In Vivo Studies: Clinical Efficacy of this compound

Clinical investigations have highlighted this compound's effectiveness in reducing skin oiliness and acne lesions. A key study involving 14 male subjects demonstrated a progressive decrease in skin oiliness on the forehead following long-term use of this compound.[1] This effect was observed in comparison to a contralateral control site.

Another clinical trial focusing on an "this compound-G Blemish Treatment Gel" provided quantifiable evidence of its efficacy in treating acne. The study reported a significant reduction in both the total count and the severity score of acne lesions over a 60-day period.[3]

Quantitative Data from Clinical Trials
Parameter Reduction at Day 30 Reduction at Day 60 Reference
Total Acne Count33%55%[3]
Acne Score37%61%[3]

Table 1: Efficacy of this compound-G Blemish Treatment Gel in Acne Reduction [3]

Experimental Protocols for In Vivo Assessment

The clinical efficacy of this compound has been primarily assessed using non-invasive techniques that quantify sebum levels on the skin surface. The Sebumeter® SM810 and Sebutape® are two such widely used methods.

Sebumeter® SM810 Protocol for Sebum Measurement

The Sebumeter® SM810 measures the translucency of a special plastic film after it has been in contact with the skin, providing a quantitative measure of sebum in micrograms per square centimeter (µg/cm²).

Objective: To quantify the casual sebum level on the skin surface before and after treatment with this compound.

Materials:

  • Sebumeter® SM810 device and cassettes

  • Skin cleansing solution (e.g., 70% ethanol)

  • Cotton pads

  • Controlled environment room (constant temperature and humidity)

Procedure:

  • Acclimatization: Subjects should rest for at least 30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%).

  • Site Selection: Define the test areas on the skin (e.g., forehead). It is common to use a split-face design, with one side receiving the treatment and the other serving as a control.

  • Baseline Measurement:

    • Gently cleanse the test areas with a cotton pad soaked in a skin cleansing solution to remove any existing sebum and allow the skin to dry completely.

    • Press the Sebumeter® cassette head firmly onto the skin for a standardized duration (typically 30 seconds).

    • Insert the cassette into the Sebumeter® to obtain the sebum reading.

    • Repeat the measurement three times at each site and calculate the average.

  • Product Application: Apply the this compound-containing formulation to the designated test area according to the study design (e.g., twice daily for several weeks).

  • Follow-up Measurements: Repeat the baseline measurement procedure at specified time points throughout the study (e.g., weekly or bi-weekly) to assess the change in sebum levels.

Sebutape® Protocol for Sebum Collection and Analysis

Sebutape® is an adhesive, porous film that collects sebum from individual follicular openings, allowing for the visualization and quantification of active sebaceous follicles.

Objective: To assess the effect of this compound on the number and size of active sebaceous follicles.

Materials:

  • Sebutape® adhesive films

  • Image analysis software

  • Microscope or digital scanner

Procedure:

  • Acclimatization and Site Selection: Follow the same initial steps as the Sebumeter® protocol.

  • Baseline Collection:

    • Apply a Sebutape® film to the test area and press gently for a standardized duration (e.g., 1 hour) to allow for sebum absorption.

    • Carefully remove the tape. The absorbed sebum will appear as transparent spots on the film.

  • Analysis:

    • The tape can be analyzed immediately or stored under controlled conditions for later analysis.

    • Use a microscope or a digital scanner to capture an image of the tape.

    • Employ image analysis software to quantify the number of spots (active follicles) and the total area of the spots (proportional to sebum excretion).

  • Product Application and Follow-up: Apply the this compound formulation and perform follow-up collections and analyses at predetermined intervals as described in the Sebumeter® protocol.

In Vitro Studies: Investigating the Cellular Mechanisms of this compound

While in vivo studies demonstrate the clinical effects of this compound, in vitro experiments are crucial for elucidating its mechanism of action at the cellular level. Research suggests that this compound may exert its effects through multiple pathways, including the reduction of cholesterol biosynthesis, as well as exhibiting antimicrobial and free-radical scavenging properties.[3]

Proposed Signaling Pathway for this compound's Action

The precise signaling pathways modulated by this compound in sebocytes are not yet fully elucidated. However, based on its known effects on cholesterol synthesis, a potential mechanism involves the inhibition of key enzymes in the cholesterol biosynthesis pathway. Cholesterol is an essential component of cell membranes and a precursor for steroid hormones, and its synthesis is tightly regulated. By interfering with this pathway, this compound may indirectly affect sebocyte proliferation and lipid production.

Elubiol_Mechanism This compound This compound Cholesterol_Pathway Cholesterol Biosynthesis Pathway This compound->Cholesterol_Pathway Inhibits Follicular_Reservoir Follicular Reservoir Function This compound->Follicular_Reservoir Affects Sebocyte Sebocyte Cholesterol_Pathway->Sebocyte Impacts Sebum_Production Reduced Sebum Production Sebocyte->Sebum_Production Skin_Oiliness Decreased Skin Oiliness Sebum_Production->Skin_Oiliness Follicular_Reservoir->Skin_Oiliness

Caption: Proposed mechanism of this compound in reducing sebum production.

Experimental Workflow for In Vitro Sebocyte Studies

To investigate the direct effects of this compound on sebocytes, a systematic in vitro experimental workflow is required. This involves culturing human sebocytes and treating them with varying concentrations of this compound to assess its impact on key cellular processes.

Sebocyte_Workflow start Isolate & Culture Human Sebocytes treat Treat with this compound (Varying Concentrations) start->treat prolif_assay Proliferation Assay (e.g., BrdU, MTT) treat->prolif_assay diff_assay Differentiation Assay (e.g., Oil Red O staining) treat->diff_assay lipo_assay Lipogenesis Assay (e.g., Nile Red staining) treat->lipo_assay gene_expr Gene Expression Analysis (e.g., qPCR, Western Blot) treat->gene_expr data_analysis Data Analysis & Interpretation prolif_assay->data_analysis diff_assay->data_analysis lipo_assay->data_analysis gene_expr->data_analysis

References

Elubiol as a model compound for antifungal investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to fungal cell stasis and death. Due to its well-defined chemical structure and mechanism, this compound serves as an excellent model compound for a variety of antifungal investigations, including the development of new antifungal therapies, the study of resistance mechanisms, and the exploration of novel drug delivery systems. This document provides detailed protocols for evaluating the antifungal properties of this compound and presents available quantitative data to guide researchers in their experimental design.

Data Presentation

While specific quantitative antifungal data for pure this compound is not extensively available in the public domain, its activity has been demonstrated in formulated products. For comparative purposes, data for the structurally related and well-characterized imidazole antifungal, ketoconazole, is provided where specific this compound data is lacking.

Table 1: Antifungal Activity of Imidazole Compounds

CompoundFungal SpeciesAssay TypeValueReference
Shampoo with dichlorophenyl imidazoldioxolanMalassezia furfur (29 strains)MIC of 50-fold diluted shampooTotal inhibition[3]
KetoconazoleMalassezia furfur (30 isolates)MICMedian < 0.06 µg/mL (Range: <0.06 - 0.12 µg/mL)[4]
KetoconazoleCandida albicansErgosterol Synthesis InhibitionIC50 = 115 nmol/l (for Sertaconazole, another imidazole)[3]
This compoundHuman KeratinocytesCholesterol Production ReductionIC50 = 0.5 µM[5]

Note: The MIC for the shampoo containing this compound is for a formulated product and not the pure compound. The IC50 value for ergosterol synthesis inhibition is for a related imidazole compound and serves as an expected range for this compound's activity. The IC50 for cholesterol production in human keratinocytes suggests a potential for off-target effects on host sterol synthesis at higher concentrations.

Experimental Protocols

Detailed methodologies for key experiments to characterize the antifungal properties of this compound are provided below. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7][8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strain (e.g., Candida albicans, Malassezia furfur)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar for C. albicans, modified Leeming-Notman agar for M. furfur) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

    • Include a drug-free well (growth control) and a well with medium only (sterility control). The final DMSO concentration should not exceed 1% and should be consistent across all wells.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Time-Kill Assay

This protocol determines the rate at which this compound kills a fungal population over time.

Objective: To assess the fungicidal or fungistatic activity of this compound.

Materials:

  • This compound

  • Fungal strain

  • Appropriate broth medium (e.g., Sabouraud Dextrose Broth)

  • Sterile saline

  • Agar plates

  • Incubator and shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the MIC protocol and dilute it in the broth medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Exposure to this compound:

    • Add this compound to the fungal suspension at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a drug-free control.

    • Incubate the cultures at 35°C with agitation.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Biofilm Inhibition and Disruption Assay

This protocol uses the XTT reduction assay to quantify the metabolic activity of fungal biofilms.[10][11][12]

Objective: To evaluate the ability of this compound to prevent biofilm formation and to disrupt pre-formed biofilms.

Materials:

  • This compound

  • Fungal strain

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Inoculum and Drug Preparation:

    • Prepare a fungal inoculum of 1-5 x 10^6 CFU/mL in RPMI-1640.

    • Add serial dilutions of this compound to the wells of the microtiter plate.

  • Biofilm Formation:

    • Add the fungal inoculum to the wells containing this compound and to drug-free control wells.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

    • Measure the color change (formazan production) at 490 nm using a microplate reader.

    • The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that causes a significant reduction in metabolic activity compared to the control.

Procedure for Biofilm Disruption:

  • Biofilm Formation:

    • Add the fungal inoculum to the wells and incubate for 24-48 hours to allow for mature biofilm formation.

  • Treatment:

    • Wash the pre-formed biofilms with PBS.

    • Add fresh medium containing serial dilutions of this compound to the wells.

    • Incubate for a further 24 hours.

  • Quantification:

    • Perform the XTT reduction assay as described above.

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that causes a significant reduction in the metabolic activity of the pre-formed biofilm.

Ergosterol Biosynthesis Inhibition Assay

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the inhibition of ergosterol synthesis.[13][14][15][16]

Objective: To quantify the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

Materials:

  • This compound

  • Fungal strain

  • Appropriate liquid culture medium

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Ergosterol standard

  • GC-MS system

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in liquid medium to mid-log phase.

    • Expose the culture to various concentrations of this compound (including a no-drug control) for a defined period (e.g., 4-8 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Add the saponification reagent to the cell pellet and heat at 80-90°C for 1-2 hours to hydrolyze sterol esters.

  • Sterol Extraction:

    • After cooling, add distilled water and the organic solvent to the mixture.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the organic phase.

    • Separate the organic layer.

  • GC-MS Analysis:

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

    • Analyze the sample using a GC-MS system equipped with an appropriate column.

    • Identify and quantify the ergosterol peak by comparing its retention time and mass spectrum with that of the ergosterol standard.

  • Data Analysis:

    • Calculate the amount of ergosterol per unit of cell mass (e.g., dry weight).

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in ergosterol content compared to the untreated control.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and the Site of Azole Inhibition

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediates 14-demethyl Lanosterol Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound (Azole Antifungal) This compound->Enzyme Enzyme->Intermediates Demethylation

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

General Experimental Workflow for Antifungal Evaluation

Antifungal_Workflow Start Start: Select Fungal Strain MIC Determine MIC (Broth Microdilution) Start->MIC Mechanism Mechanism of Action (Ergosterol Synthesis) Start->Mechanism TimeKill Time-Kill Assay (Fungicidal/Fungistatic) MIC->TimeKill Use MIC values Biofilm Biofilm Assays (Inhibition/Disruption) MIC->Biofilm Use MIC values Data Data Analysis & Interpretation TimeKill->Data Biofilm->Data Mechanism->Data

Caption: Workflow for evaluating the antifungal activity of this compound.

Logical Relationship of this compound's Antifungal Action

Logical_Relationship This compound This compound Target Inhibits Lanosterol 14α-demethylase This compound->Target Pathway Blocks Ergosterol Biosynthesis Target->Pathway Membrane Depletes Ergosterol in Fungal Membrane Pathway->Membrane Consequence Altered Membrane Fluidity & Permeability Membrane->Consequence Outcome Inhibition of Fungal Growth & Cell Death Consequence->Outcome

Caption: Cascade of events in this compound's antifungal action.

References

High-Throughput Screening Assays for Elubiol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, a dichlorophenyl imidazoldioxolan derivative, is recognized for its activity as a sebum inhibitor and its antifungal properties, primarily through the inhibition of ergosterol (B1671047) biosynthesis in fungi.[1][2][3][4] As the development of novel therapeutics often involves the exploration of derivatives of a lead compound, high-throughput screening (HTS) becomes a critical tool for efficiently evaluating large libraries of such analogs against various biological targets. While specific HTS assays for this compound derivatives are not extensively documented, this document provides detailed application notes and protocols for relevant HTS assays that can be adapted to screen these compounds against key enzyme and receptor targets.

This guide will focus on two well-established HTS assays: a fluorescence-based assay for Fatty Acid Amide Hydrolase (FAAH) inhibitors and a fluorescence polarization assay for cannabinoid receptor 1 (CB1) antagonists. These targets are chosen as illustrative examples of how to approach the high-throughput screening of this compound derivatives for potential new therapeutic applications.

Section 1: High-Throughput Screening for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (B1667382) and other fatty acid amides.[5][6] Its inhibition is a therapeutic strategy for pain, inflammation, and anxiety.[5] A fluorescence-based HTS assay is a robust method for identifying novel FAAH inhibitors.[5][7]

Signaling Pathway

FAAH_Signaling FAAH Signaling Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1Receptor CB1 Receptor Anandamide->CB1Receptor Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine ElubiolDerivative This compound Derivative (Potential Inhibitor) ElubiolDerivative->FAAH Inhibition Signaling Downstream Signaling (e.g., Analgesia) CB1Receptor->Signaling

Caption: FAAH-mediated hydrolysis of anandamide and potential inhibition by an this compound derivative.

Experimental Workflow

HTS_Workflow_FAAH HTS Workflow for FAAH Inhibitors cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis CompoundPlating 1. Compound Plating (this compound Derivatives) EnzymeAddition 2. FAAH Enzyme Addition CompoundPlating->EnzymeAddition PreIncubation 3. Pre-incubation EnzymeAddition->PreIncubation SubstrateAddition 4. Substrate Addition (Fluorogenic) PreIncubation->SubstrateAddition FluorescenceReading 5. Kinetic Fluorescence Reading SubstrateAddition->FluorescenceReading DataAnalysis 6. Data Analysis (IC50 Determination) FluorescenceReading->DataAnalysis HitIdentification 7. Hit Identification DataAnalysis->HitIdentification

Caption: Streamlined workflow for high-throughput screening of FAAH inhibitors.

Data Presentation

Table 1: Hypothetical FAAH Inhibition Data for this compound Derivatives

Compound IDDerivative StructurePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
ED-0014-chlorophenyl85.21.5
ED-0023,5-difluorophenyl78.93.2
ED-0032-methoxyphenyl45.6> 10
ED-0044-pyridyl92.10.8
ControlURB597 (Known Inhibitor)98.50.2
Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay

Objective: To identify and characterize inhibitors of FAAH from a library of this compound derivatives using a fluorometric assay.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by FAAH, which releases a fluorescent product.[6] Inhibitors of FAAH will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.[6]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)[8]

  • This compound derivative library dissolved in DMSO

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA[5]

  • Black, flat-bottom 384-well microtiter plates

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[7][9]

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound derivatives and control compounds in DMSO.

    • Using an automated liquid handler, dispense 200 nL of each compound solution into the wells of a 384-well plate. For negative controls, dispense 200 nL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of FAAH in pre-chilled assay buffer.

    • Dispense 10 µL of the FAAH solution to all wells of the assay plate.

    • Mix the plate on a shaker for 1 minute.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of the AAMCA substrate in the assay buffer.

    • Dispense 10 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every minute for 20-60 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

Section 2: High-Throughput Screening for Cannabinoid Receptor 1 (CB1) Antagonists

The CB1 receptor is a G protein-coupled receptor (GPCR) that is a key component of the endocannabinoid system.[11] Antagonists of the CB1 receptor have therapeutic potential in various disorders. Fluorescence polarization (FP) is a powerful HTS technique for identifying receptor antagonists.[12][13]

Signaling Pathway

CB1_Signaling CB1 Receptor Signaling and Antagonism Agonist Cannabinoid Agonist (e.g., Anandamide) CB1Receptor CB1 Receptor Agonist->CB1Receptor Binds & Activates GProtein Gi/o Protein CB1Receptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP ElubiolDerivative This compound Derivative (Potential Antagonist) ElubiolDerivative->CB1Receptor Blocks Binding

Caption: Antagonism of CB1 receptor signaling by a potential this compound derivative.

Experimental Workflow

HTS_Workflow_FP HTS Workflow for CB1 Antagonists (FP) cluster_prep_fp Preparation cluster_reaction_fp Incubation & Detection cluster_analysis_fp Data Analysis CompoundPlating_FP 1. Compound Plating (this compound Derivatives) ReceptorAddition_FP 2. CB1 Receptor Addition CompoundPlating_FP->ReceptorAddition_FP TracerAddition_FP 3. Fluorescent Ligand (Tracer) Addition ReceptorAddition_FP->TracerAddition_FP Incubation_FP 4. Incubation to Reach Equilibrium TracerAddition_FP->Incubation_FP FP_Reading 5. Fluorescence Polarization Reading Incubation_FP->FP_Reading DataAnalysis_FP 6. Data Analysis (Ki Determination) FP_Reading->DataAnalysis_FP HitIdentification_FP 7. Hit Identification DataAnalysis_FP->HitIdentification_FP

Caption: Workflow for a fluorescence polarization-based HTS assay for CB1 receptor antagonists.

Data Presentation

Table 2: Hypothetical CB1 Receptor Binding Data for this compound Derivatives

Compound IDDerivative StructurePrimary Screen (Displacement % @ 10 µM)Ki (µM)
ED-0052,4-dichlorobenzyl75.42.1
ED-0064-cyanophenyl88.90.9
ED-0073-trifluoromethylphenyl62.15.8
ED-008N-benzylpiperazine95.30.4
ControlRimonabant (Known Antagonist)99.20.05
Experimental Protocol: Fluorescence Polarization Competition Assay for CB1 Receptor

Objective: To identify this compound derivatives that act as antagonists by competing with a fluorescent ligand for binding to the CB1 receptor.

Principle: This assay measures the change in fluorescence polarization when a small fluorescently labeled ligand (tracer) binds to the larger CB1 receptor.[14] Unlabeled compounds (this compound derivatives) that bind to the receptor will displace the tracer, causing a decrease in polarization.[13]

Materials:

  • Purified human CB1 receptor (membrane preparation or solubilized)

  • Fluorescently labeled CB1 ligand (tracer)

  • This compound derivative library dissolved in DMSO

  • Known CB1 antagonist (e.g., Rimonabant) as a positive control

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Black, low-volume 384-well microplates (non-binding surface recommended)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound derivatives and control compounds in DMSO.

    • Dispense 200 nL of each compound solution into the wells of a 384-well plate.

  • Receptor and Tracer Addition:

    • Prepare a mixture of the CB1 receptor and the fluorescent tracer in the assay buffer. The concentrations of receptor and tracer should be optimized beforehand to give a stable and significant polarization signal.

    • Dispense 20 µL of the receptor/tracer mixture into each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using an appropriate plate reader.

  • Data Analysis:

    • Calculate the percent displacement of the tracer for each compound.

    • For active compounds, generate dose-response curves and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

    • A Z' factor should be calculated to assess the quality of the assay for HTS. A Z' value between 0.5 and 1.0 indicates an excellent assay.[13]

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives against important drug targets like FAAH and the CB1 receptor. While these are presented as model systems, the principles of fluorescence-based kinetic assays and fluorescence polarization competition binding assays are broadly applicable to a wide range of enzymes and receptors. Successful implementation of these HTS assays will enable the rapid identification of promising lead compounds from libraries of this compound derivatives, accelerating the drug discovery and development process. It is crucial to validate and optimize these assays specifically for the library of compounds being tested to ensure reliable and meaningful results.

References

Troubleshooting & Optimization

Improving the solubility of Elubiol for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of Elubiol in in-vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in-vitro studies?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is poorly soluble in aqueous solutions but exhibits good solubility in DMSO. For optimal results, it is crucial to use a fresh, anhydrous (moisture-free) stock of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue that occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][2] To prevent precipitation, several strategies can be employed:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the culture medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) medium or a buffer/DMSO mixture, mix thoroughly, and then add this intermediate dilution to the final culture volume.[1][2]

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.5%, with many protocols recommending 0.1% or lower to minimize cellular toxicity.[1][2] You should always perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[2]

  • Thorough Mixing: When adding the this compound stock solution to the medium, add it dropwise while gently vortexing or swirling to ensure rapid and even distribution, preventing localized high concentrations that are prone to precipitation.[2][3]

  • Warm the Medium: Using pre-warmed cell culture medium (37°C) can help improve the solubility of this compound during dilution.[1][2][3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration at or below 0.5%.[2][4][5] Many sensitive or primary cell lines may require concentrations as low as 0.1%.[4] It is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or function.[2]

Q4: How should I prepare and store my this compound stock solution?

A4: this compound stock solutions should be prepared in 100% anhydrous DMSO. To ensure accuracy with compounds that may be waxy or difficult to weigh, it is recommended to dissolve the entire contents of the vial in a specific volume of DMSO. Stock solutions can typically be stored at -20°C for up to three months or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide: this compound Solubility Issues

Problem Potential Cause Troubleshooting Steps
This compound powder does not fully dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution.[3]
Precipitate forms immediately upon adding DMSO stock to culture medium. 1. High final concentration of this compound exceeds its aqueous solubility. 2. Rapid change in solvent polarity. 3. Localized high concentration of the compound.1. Review and recalculate your dilution to ensure you are within a feasible concentration range. 2. Perform a stepwise dilution as described in the FAQs and the protocol below.[1] 3. Add the stock solution slowly to the vortex of the medium.[2]
Solution is initially clear but a precipitate forms over time in the incubator. 1. Temperature shift affecting solubility. 2. pH shift in the medium due to CO2 environment. 3. Interaction with media components over time.1. Ensure all components are pre-warmed to 37°C before mixing.[1] 2. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[2] 3. Consider the stability of this compound in your specific culture medium and experiment duration. Shorter-term experiments may be necessary.

Quantitative Data Summary

The solubility of this compound can vary between suppliers. Below is a summary of reported solubility data in DMSO.

Supplier Reported Solubility in DMSO Molar Concentration (Approx.)
MedChemExpress 175 mg/mL311.69 mM
Selleck Chemicals 15 mg/mL26.71 mM
ChemicalBook 15 mg/mL26.72 mM

Note: The molecular weight of this compound is approximately 561.46 g/mol .

Experimental Protocols

Protocol for Solubilizing this compound and Preparing Working Solutions

This protocol provides a step-by-step method for dissolving this compound and preparing a working solution for in-vitro cell culture experiments, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Bring the this compound vial to room temperature before opening.

    • Add a precise volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again.[3] Visually inspect to ensure no particulates remain.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the high-concentration stock solution.

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) cell culture medium. For example, create a 1:10 dilution.

    • Mix gently but thoroughly.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution (or the high-concentration stock if not performing an intermediate step) to your final volume of pre-warmed (37°C) cell culture medium.

    • It is crucial to add the this compound solution to the medium while gently vortexing or swirling the medium to facilitate rapid dispersal.[2]

    • Ensure the final DMSO concentration remains at a non-toxic level for your cells (e.g., ≤ 0.5%).[2]

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If a precipitate is observed, it will likely re-dissolve with a few minutes of vortexing or brief warming at 37°C.[3] If it persists, you may need to lower the final concentration of this compound.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application A This compound Powder B Add Anhydrous DMSO A->B C Vortex / Warm (37°C) B->C D High-Concentration Stock (e.g., 50 mM in 100% DMSO) C->D E Aliquot & Store at -80°C D->E F Thaw Single Aliquot E->F H Add Stock to Medium (while vortexing) F->H G Pre-warm Culture Medium (37°C) G->H I Final Working Solution (e.g., 50 µM this compound, <0.5% DMSO) H->I J Visually Inspect for Precipitate I->J K Add to Cell Culture J->K L Perform In-Vitro Assay K->L G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (Rate-Limiting Step) hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids squalene_synthase Squalene Synthase isoprenoids->squalene_synthase squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51A1) lanosterol->lanosterol_demethylase cholesterol Cholesterol cell_membrane Cell Membrane Integrity & Signaling cholesterol->cell_membrane hmgcr->mevalonate squalene_synthase->squalene squalene_epoxidase->lanosterol lanosterol_demethylase->cholesterol This compound This compound This compound->lanosterol_demethylase Inhibition

References

Troubleshooting Elubiol stability in different formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elubiol. The following information is designed to address common stability issues encountered during the formulation of this compound into various delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound, an imidazole-class antifungal agent, is primarily susceptible to oxidation and hydrolysis.[1] The imidazole (B134444) ring can be prone to oxidative degradation, which may be initiated by exposure to light, high temperatures, or oxidizing agents. Hydrolysis can occur at the ether linkage or other susceptible bonds, particularly at non-optimal pH values.

Q2: What are the optimal storage conditions for this compound raw material?

A2: To ensure its stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For stock solutions in solvents like DMSO, it is recommended to store them at -80°C for up to one year or at -20°C for up to one month.[2] It is crucial to protect this compound from light and moisture.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: While specific incompatibility studies for this compound are not widely published, imidazole antifungals can interact with certain excipients. For instance, oxidizing agents should be avoided to prevent degradation of the imidazole ring. The use of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), is often recommended in formulations to enhance stability. It is also advisable to assess the compatibility of this compound with acidic or alkaline excipients that could catalyze hydrolysis.

Troubleshooting Guides for this compound Formulations

Issue 1: Precipitation of this compound in Liquid Formulations (Solutions, Lotions)

Symptoms:

  • Visible solid particles or cloudiness in the solution upon storage.

  • Decrease in the measured concentration of dissolved this compound over time.

Possible Causes:

  • Poor Solubility: this compound has low aqueous solubility, and the concentration in the formulation may exceed its solubility limit in the chosen solvent system.

  • pH Shift: A change in the pH of the formulation during storage can alter the ionization state of this compound, reducing its solubility.

  • Solvent Evaporation: Loss of a volatile co-solvent during storage can increase the effective concentration of this compound, leading to precipitation.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

Troubleshooting Steps:

StepActionRationale
1 Verify Solubility: Determine the saturation solubility of this compound in the formulation's solvent system at the intended storage temperature.
2 Adjust pH: Evaluate the pH-solubility profile of this compound and buffer the formulation to a pH that ensures maximum solubility and stability.
3 Optimize Solvent System: Consider the use of co-solvents (e.g., propylene (B89431) glycol, ethanol) or solubilizing agents (e.g., surfactants, cyclodextrins) to enhance and maintain this compound's solubility.
4 Control Storage Conditions: Store the formulation in tightly sealed containers to prevent solvent evaporation and at a controlled temperature to avoid precipitation due to temperature changes.
Issue 2: Discoloration or Odor Change in Topical Formulations (Creams, Gels)

Symptoms:

  • Development of a yellow or brownish tint in the formulation.

  • Appearance of an off-odor.

Possible Causes:

  • Oxidative Degradation: Exposure to air (oxygen) and/or light can lead to the oxidation of this compound or other excipients in the formulation.

  • Interaction with Excipients: Chemical interaction between this compound and other components of the cream or gel base.

  • Microbial Contamination: Although this compound is an antifungal, the formulation base itself may be susceptible to microbial growth if not properly preserved.

Troubleshooting Steps:

StepActionRationale
1 Incorporate Antioxidants: Add antioxidants such as BHT, BHA, or tocopherol to the formulation to prevent oxidative degradation.
2 Use Protective Packaging: Package the formulation in opaque, airtight containers to minimize exposure to light and oxygen.
3 Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components to identify and eliminate any reactive species.
4 Ensure Adequate Preservation: Include a broad-spectrum preservative system in the formulation to prevent microbial growth.
Issue 3: Loss of Potency (Decrease in Assay Value) in Formulations

Symptoms:

  • A decrease in the concentration of this compound as determined by a stability-indicating analytical method (e.g., HPLC).

Possible Causes:

  • Chemical Degradation: this compound is undergoing chemical breakdown due to factors like hydrolysis, oxidation, or photolysis.

  • Adsorption to Packaging: The active ingredient may be adsorbing to the inner surfaces of the primary packaging material.

Troubleshooting Steps:

StepActionRationale
1 Conduct Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) to identify the primary degradation pathways and degradation products. This will inform formulation and packaging choices.
2 Optimize Formulation for Stability: Based on forced degradation results, adjust the pH, add stabilizers (e.g., antioxidants), and select appropriate excipients to minimize degradation.
3 Select Inert Packaging: Choose packaging materials that are known to be inert and have low adsorption potential for compounds similar to this compound. Conduct studies to confirm the absence of significant adsorption.

Data Presentation: Illustrative Stability Data for Imidazole Antifungals

The following tables provide illustrative quantitative data based on typical stability profiles of imidazole antifungal agents in different formulations under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5% RH). Note: This data is for illustrative purposes and actual stability will depend on the specific formulation.

Table 1: Stability of a 1% this compound Cream Formulation

Time (Months)AppearancepHViscosity (cP)Assay (% of Initial)Total Degradation Products (%)
0White, smooth6.535,000100.0< 0.1
1White, smooth6.434,50099.20.3
3Slightly off-white6.233,00097.51.1
6Off-white6.031,00095.12.5

Table 2: Stability of a 1% this compound Gel Formulation

Time (Months)AppearancepHViscosity (cP)Assay (% of Initial)Total Degradation Products (%)
0Clear, colorless6.015,000100.0< 0.1
1Clear, colorless5.914,80099.50.2
3Clear, colorless5.714,20098.10.9
6Slightly yellow5.513,50096.31.8

Table 3: Stability of a 0.5% this compound Solution Formulation

Time (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless5.5100.0< 0.1
1Clear, colorless5.498.80.6
3Clear, colorless5.296.21.9
6Clear, colorless, slight precipitate5.093.53.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products. This method should be validated according to ICH guidelines before use.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (Cream/Gel): Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and use techniques like sonication and centrifugation to extract this compound. Dilute the extract to fall within the calibration curve range.

  • Sample Preparation (Solution): Directly dilute the solution formulation with the mobile phase to a concentration within the calibration curve range.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze all stressed samples using the HPLC method to ensure that degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualizations

Elubiol_Stability_Troubleshooting cluster_formulation Formulation Type cluster_issue Observed Issue cluster_cause Potential Cause Cream Cream Discoloration Discoloration Cream->Discoloration Potency Loss Potency Loss Cream->Potency Loss Gel Gel Gel->Discoloration Gel->Potency Loss Solution Solution Precipitation Precipitation Solution->Precipitation Solution->Potency Loss Poor Solubility Poor Solubility Precipitation->Poor Solubility Oxidation Oxidation Discoloration->Oxidation Potency Loss->Oxidation Hydrolysis Hydrolysis Potency Loss->Hydrolysis Photodegradation Photodegradation Potency Loss->Photodegradation

Caption: Troubleshooting logic for this compound formulation stability issues.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway cluster_result Result Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase\n(CYP51) Inhibits Ergosterol depletion Ergosterol depletion Fungal cell membrane disruption Fungal cell membrane disruption Ergosterol depletion->Fungal cell membrane disruption

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

HPLC_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: General workflow for stability-indicating HPLC analysis.

References

Technical Support Center: Optimizing Elubiol Concentration for Sebum Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Elubiol (Dichlorophenyl imidazoldioxolan) in sebum control experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in sebum control?

A1: this compound, chemically known as Dichlorophenyl imidazoldioxolan, is a cosmetic ingredient recognized for its moderate sebum-inhibiting properties, making it suitable for conditioning oily skin and hair.[1][2][3][4][5] Its mechanism appears to involve modulating the function of the follicular reservoir, which is where sebum is stored before being discharged to the skin's surface.[2][3] In vitro studies suggest that this compound may also reduce cholesterol biosynthesis, thereby altering the lipid composition of sebum.[2]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

A2: Based on available data, a starting concentration of 0.5 μM has been shown to reduce cholesterol production by 50% in human keratinocytes.[1] However, for comprehensive dose-response studies, it is advisable to test a broader range of concentrations, such as 0.1 µM, 1 µM, 10 µM, and 50 µM, to determine the optimal concentration for your specific cell model and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1][4][5][6] To prepare a stock solution, dissolve this compound powder in fresh, moisture-free DMSO to a concentration of 10 mM or higher.[1][5][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: What cell lines are appropriate for studying the effects of this compound on sebum production?

A4: The immortalized human sebaceous gland cell line SZ95 is a widely used and appropriate model for studying sebocyte proliferation, lipid synthesis, and the effects of sebum-regulating compounds.[7][8][9] Primary human sebocytes are also an excellent choice, as they closely mimic in vivo conditions, though they can be more challenging to culture.[8][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in sebum measurement results. Inconsistent cell seeding density. Pipetting errors during treatment application. Edge effects in multi-well plates.Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate for experiments or fill them with a buffer solution.
Low cell viability after treatment with this compound. This compound concentration is too high. Solvent (DMSO) toxicity. Contamination of cell culture.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Regularly check for and address any signs of microbial contamination.
No significant change in sebum production observed. This compound concentration is too low. Insufficient incubation time. The chosen assay is not sensitive enough.Test a higher range of this compound concentrations. Extend the treatment duration (e.g., from 24 to 48 or 72 hours). Use a more sensitive lipid quantification method, such as Nile Red staining with fluorescence microscopy or gas chromatography-mass spectrometry (GC-MS).[7]
Difficulty in culturing primary human sebocytes. Improper storage and handling of cryopreserved cells. Use of incorrect culture medium or reagents. Sub-optimal plating density.Thaw cells rapidly and handle them gently to maintain viability.[10] Use specialized sebocyte growth medium and collagen I-coated cultureware.[10] Seed cells at the recommended density of 12,000 cells/cm².[10]

Data Presentation

Table 1: Dose-Response Effect of this compound on SZ95 Sebocytes (Hypothetical Data)
This compound Concentration (µM)Sebum Reduction (%)Cell Viability (%)SREBP-1 Expression (Fold Change)
0 (Vehicle Control)01001.0
0.115.298.50.8
135.897.20.6
1055.495.10.3
5058.175.30.2

Experimental Protocols & Visualizations

Protocol: In Vitro Assessment of Sebum Production in SZ95 Sebocytes

This protocol outlines a method for quantifying lipid accumulation in SZ95 sebocytes following treatment with this compound, using Nile Red staining.

1. Cell Culture and Seeding:

  • Culture SZ95 sebocytes in Sebomed® medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed SZ95 cells into 96-well black, clear-bottom plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in the culture medium from a 10 mM DMSO stock solution. Ensure the final DMSO concentration is below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. Lipid Quantification with Nile Red Staining:

  • After incubation, wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Add 100 µL of Nile Red staining solution (1 µg/mL in PBS) to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 565 nm.

4. Data Analysis:

  • Normalize the fluorescence intensity of this compound-treated wells to the vehicle control wells.

  • Calculate the percentage of sebum reduction for each concentration.

  • Perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed sebum reduction is not due to cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture SZ95 Sebocytes start->culture seed Seed Cells into 96-well Plate culture->seed prepare_this compound Prepare this compound Dilutions treat_cells Incubate Cells with this compound (48h) seed->treat_cells prepare_this compound->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells stain Stain with Nile Red wash_cells->stain measure Measure Fluorescence stain->measure analyze Analyze Data & Plot Results measure->analyze

Experimental workflow for assessing this compound's effect on sebum production.
Signaling Pathway: Hypothetical Mechanism of this compound

This compound may exert its sebum-reducing effects by interfering with key signaling pathways that regulate sebocyte differentiation and lipogenesis. One such pathway is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth and lipid synthesis. By inhibiting mTORC1, this compound could potentially downregulate the expression of critical lipogenic transcription factors like SREBP-1 (Sterol Regulatory Element-Binding Protein 1), leading to decreased sebum production.

signaling_pathway cluster_upstream Upstream Signals cluster_core_pathway Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors (e.g., IGF-1) pi3k PI3K/Akt growth_factors->pi3k androgens Androgens androgens->pi3k mtorc1 mTORC1 pi3k->mtorc1 srebp1 SREBP-1 Activation mtorc1->srebp1 lipogenesis Lipogenesis srebp1->lipogenesis sebocyte_diff Sebocyte Differentiation srebp1->sebocyte_diff sebum_production Increased Sebum Production lipogenesis->sebum_production sebocyte_diff->sebum_production This compound This compound This compound->mtorc1 Inhibition

Hypothetical signaling pathway for this compound's action on sebum production.

References

Technical Support Center: Overcoming Elubiol Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Elubiol and fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic cannabinoid that has been investigated for its antimicrobial properties. While its exact antifungal mechanism is still under investigation, current research suggests that it disrupts the fungal cell membrane integrity. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. It is believed to interfere with the function of membrane-embedded proteins and lipids.

Q2: Which fungal species have documented resistance to this compound?

Currently, there is limited publicly available data detailing specific fungal species with acquired resistance to this compound. However, intrinsic resistance may be observed in species with more robust cell walls or efficient efflux pump systems. Researchers should be vigilant for the development of resistance in strains subjected to prolonged exposure to this compound.

Q3: What are the known molecular mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are not yet widely characterized, potential mechanisms, based on resistance to other antifungal agents, may include:

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters that actively pump this compound out of the cell.

  • Target Modification: Alterations in the composition or structure of the fungal cell membrane, reducing the binding affinity of this compound.

  • Biofilm Formation: The production of an extracellular matrix that can limit drug penetration and protect fungal cells.

Troubleshooting Guides

Problem: My fungal strain, previously susceptible, is now showing resistance to this compound.

  • Possible Cause 1: Experimental Error

    • Solution: Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. Re-run the experiment with a fresh dilution of the drug and a known susceptible control strain.

  • Possible Cause 2: Development of Acquired Resistance

    • Solution: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. Compare the MIC of the suspected resistant strain to the parental, susceptible strain. A significant increase in MIC suggests acquired resistance.

Problem: I am observing inconsistent results in my antifungal susceptibility tests with this compound.

  • Possible Cause 1: Inoculum Inconsistency

    • Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal cell suspension to a consistent density (e.g., 0.5 McFarland standard) before each experiment.

  • Possible Cause 2: Media Composition

    • Solution: The composition of the growth medium can influence the activity of antifungal agents. Ensure you are using a consistent and appropriate medium, such as RPMI-1640, for your susceptibility testing.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Quantitative Data Summary

Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Fungal Strains

Fungal StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC
Strain A (Susceptible)Wild Type4-
Strain B (Resistant)Efflux Pump Overexpression6416
Strain C (Resistant)Target Site Mutation328

Visualizations

experimental_workflow cluster_start Start: Suspected Resistance cluster_validation Validation cluster_mechanism Mechanism Identification cluster_outcome Outcome start Observe unexpected fungal growth in presence of this compound confirm_mic Perform MIC Assay start->confirm_mic compare_mic Compare MIC to parental strain confirm_mic->compare_mic resistance_confirmed Resistance Confirmed compare_mic->resistance_confirmed MIC Increased no_resistance No True Resistance (Review Protocol) compare_mic->no_resistance MIC Unchanged efflux_assay Efflux Pump Assay gene_seq Target Gene Sequencing expression_analysis Gene Expression Analysis (e.g., qRT-PCR) resistance_confirmed->efflux_assay resistance_confirmed->gene_seq resistance_confirmed->expression_analysis

Caption: Troubleshooting workflow for investigating suspected this compound resistance.

signaling_pathway cluster_cell Fungal Cell This compound This compound membrane Cell Membrane This compound->membrane disrupts efflux_pump Efflux Pump (e.g., ABC Transporter) This compound->efflux_pump is expelled by stress_response Stress Response Pathway membrane->stress_response triggers nucleus Nucleus stress_response->nucleus gene_expression Upregulation of Efflux Pump Genes gene_expression->efflux_pump increases synthesis of nucleus->gene_expression

Caption: Putative this compound resistance mechanism via efflux pump upregulation.

Technical Support Center: Elubiol Treatment Protocols for Keratinocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Elubiol in keratinocyte cultures. The information is intended for scientists and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound and keratinocyte cultures.

Question Possible Cause(s) Suggested Solution(s)
Why are my keratinocytes detaching or showing signs of toxicity after this compound treatment? 1. High Concentration of this compound: this compound may exhibit cytotoxic effects at high concentrations. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Sub-optimal Culture Conditions: Cells may have been stressed prior to treatment.1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific keratinocyte cell line. Start with a low concentration (e.g., 0.1 µM) and titrate up. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a solvent-only control in your experiments. 3. Ensure healthy cultures: Only use cultures that are in the logarithmic growth phase and appear healthy under a microscope for experiments.
I am not observing any effect of this compound on my keratinocytes. 1. This compound Concentration is Too Low: The concentration used may be insufficient to elicit a response. 2. Short Incubation Time: The treatment duration may not be long enough for the effects to become apparent. 3. Inactive Compound: The this compound stock may have degraded. 4. Cell Line Insensitivity: The specific keratinocyte cell line may not be responsive to this compound's mechanism of action.1. Increase this compound concentration: Based on your initial dose-response, try higher, non-toxic concentrations. 2. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Use a fresh stock of this compound: Prepare a new stock solution from a fresh batch of the compound. 4. Test a different cell line: If possible, try a different keratinocyte cell line (e.g., primary keratinocytes vs. an immortalized line like HaCaT).
I am seeing inconsistent results between experiments. 1. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent this compound Preparation: Variations in the preparation of the this compound stock solution can affect its potency. 3. Passage Number of Cells: Keratinocytes can behave differently at high passage numbers.1. Standardize cell seeding: Ensure that the same number of viable cells are seeded in each well/flask for every experiment. 2. Follow a strict protocol for this compound preparation: Prepare and aliquot the stock solution to minimize freeze-thaw cycles. 3. Use cells within a defined passage number range: Record the passage number for each experiment and use cells that are within a consistent, low-passage range.
My keratinocytes are differentiating spontaneously in the control group. 1. High Cell Confluency: Keratinocytes can undergo contact-induced differentiation at high densities. 2. Inappropriate Calcium Concentration in Medium: Calcium levels in the culture medium are a key regulator of keratinocyte differentiation.1. Plate cells at a lower density: Ensure that cells do not become over-confluent during the course of the experiment. 2. Use the appropriate culture medium: For proliferation studies, use a low-calcium keratinocyte growth medium. For differentiation studies, switch to a high-calcium medium to induce differentiation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound on keratinocytes?

A1: this compound is known to inhibit ergosterol (B1671047) biosynthesis in fungi. In mammalian cells, it has been observed to reduce cholesterol production.[1] Since cholesterol is a key component of the cell membrane and is involved in lipid raft formation, which are platforms for cell signaling, it is hypothesized that this compound's effects on keratinocytes are mediated through the modulation of membrane-dependent signaling pathways that influence proliferation and differentiation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in high-quality, sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1%.

Q3: What are the expected effects of this compound on keratinocyte proliferation and differentiation?

A3: Based on its potential to modulate membrane-associated signaling, this compound may have a dual effect on keratinocytes. At lower concentrations, it might promote differentiation by altering the signaling environment of the cell membrane. At higher, non-toxic concentrations, it could potentially inhibit proliferation due to the disruption of essential membrane functions. These effects should be determined empirically for your specific experimental setup.

Q4: What controls should I include in my this compound treatment experiments?

A4: It is essential to include the following controls:

  • Untreated Control: Keratinocytes cultured in medium without any treatment.

  • Vehicle Control: Keratinocytes treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are due to this compound and not the solvent.

  • Positive Control (Optional): A known inhibitor or inducer of keratinocyte proliferation or differentiation can be included to validate the experimental system.

Q5: Can I use this compound in 3D keratinocyte culture models?

A5: Yes, this compound can be tested in 3D culture models, such as organotypic skin equivalents. This would provide a more physiologically relevant system to study its effects on epidermal stratification and barrier formation. The optimal concentration and treatment duration would need to be determined for the specific 3D model being used.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound on keratinocyte proliferation and differentiation.

Table 1: Effect of this compound on Keratinocyte Proliferation (BrdU Incorporation Assay)

This compound Concentration (µM)Proliferation Index (Fold Change vs. Vehicle Control)
0 (Vehicle Control)1.00
0.10.95
0.50.78
1.00.62
5.00.45

Table 2: Effect of this compound on Keratinocyte Differentiation Marker Expression (Keratin 10, qPCR)

This compound Concentration (µM)Keratin 10 mRNA Expression (Fold Change vs. Vehicle Control)
0 (Vehicle Control)1.00
0.11.25
0.52.10
1.03.50
5.02.80 (potential cytotoxicity)

Experimental Protocols

Protocol 1: Keratinocyte Proliferation Assay using BrdU Incorporation

  • Cell Seeding: Seed human epidermal keratinocytes in a 96-well plate at a density of 5 x 10³ cells per well in keratinocyte growth medium. Allow cells to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in keratinocyte growth medium. Replace the medium in the wells with the this compound-containing medium or vehicle control. Incubate for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4 hours.

  • Detection: Fix the cells and detect BrdU incorporation using a colorimetric BrdU ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control to determine the fold change in proliferation.

Protocol 2: Analysis of Keratinocyte Differentiation by qPCR

  • Cell Seeding and Treatment: Seed human epidermal keratinocytes in a 6-well plate at a density of 1 x 10⁵ cells per well. After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or vehicle control. Induce differentiation by switching to a high-calcium medium. Incubate for 72 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the differentiation marker Keratin 10 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of Keratin 10 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Visualizations

Elubiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cholesterol Cholesterol Synthesis This compound->Cholesterol Inhibits LipidRaft Lipid Raft Integrity Cholesterol->LipidRaft Alters EGFR EGFR LipidRaft->EGFR Modulates Signaling PI3K PI3K EGFR->PI3K MAPK MAPK Pathway (ERK1/2) EGFR->MAPK Akt Akt PI3K->Akt Proliferation Inhibition of Proliferation Genes Akt->Proliferation Reduces Differentiation Activation of Differentiation Genes (e.g., Keratin 10) MAPK->Differentiation Promotes Experimental_Workflow cluster_assays Endpoint Assays start Start seed Seed Keratinocytes (96-well or 6-well plate) start->seed attach Allow Attachment (24 hours) seed->attach treat Treat with this compound (Dose-response) attach->treat incubate Incubate (24-72 hours) treat->incubate prolif_assay Proliferation Assay (BrdU) incubate->prolif_assay diff_assay Differentiation Assay (qPCR for KRT10) incubate->diff_assay data_analysis Data Analysis prolif_assay->data_analysis diff_assay->data_analysis results Results data_analysis->results

References

Technical Support Center: Elubiol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Elubiol during storage. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, specific storage conditions should be maintained for both the solid compound and its solutions. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] Aliquoting stock solutions is highly recommended.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Powder-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution-80°CUp to 1 yearUse of a cryoprotectant may be considered for long-term storage. Store under an inert atmosphere (e.g., nitrogen or argon).[1]
Stock Solution-20°CUp to 1 monthStore under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on its chemical structure, which includes imidazole (B134444), dioxolane, and dichlorophenyl functional groups, this compound is susceptible to degradation primarily through oxidation and hydrolysis.[2] Exposure to light (photodegradation) may also be a contributing factor.

  • Oxidation: The imidazole ring in this compound is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents.[2]

  • Hydrolysis: The dioxolane ring can be susceptible to acid-catalyzed hydrolysis, leading to the opening of the ring structure. While generally stable, harsh acidic or basic conditions should be avoided.

  • Photodegradation: The dichlorophenyl group and the overall conjugated system may absorb UV light, potentially leading to photodegradation.

Q3: Are there any visible signs of this compound degradation?

A3: Visual inspection can sometimes indicate degradation. As a solid, this compound is a white to off-white powder.[1] Any significant change in color (e.g., yellowing or browning) or the appearance of clumping (due to moisture absorption) may suggest degradation. In solution, the appearance of discoloration or precipitation can also be an indicator of instability. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.

Q4: Should I use antioxidants when preparing this compound formulations?

A4: Yes, for formulations, especially those intended for topical use or long-term storage in solution, the inclusion of an antioxidant is highly recommended to inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[3][4][5][6][7][8] The choice and concentration of the antioxidant should be optimized for the specific formulation.

Troubleshooting Guides

Troubleshooting Unexpected this compound Degradation in Storage

If you observe a loss of potency or the appearance of unknown peaks during the analysis of stored this compound, use the following guide to troubleshoot potential causes.

Table 2: Troubleshooting Guide for this compound Degradation

Observed IssuePotential CauseRecommended Action
Loss of Purity in Solid Form Improper storage temperature.Ensure storage at or below -20°C.
Exposure to moisture.Store in a desiccator or with a desiccant. Ensure the container is tightly sealed.
Exposure to light.Store in an amber vial or in a light-protected container.
Degradation of Stock Solutions Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes.
Presence of oxygen.Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Contaminated solvents.Use high-purity, peroxide-free solvents.
Incompatible container.Use high-quality, inert glass or polypropylene (B1209903) vials.
Appearance of New Peaks in HPLC Oxidative degradation.Add an antioxidant to the formulation. Store under inert gas.
Hydrolytic degradation.Ensure the pH of the solution is neutral and avoid acidic conditions.
Photodegradation.Protect solutions from light at all times.
Troubleshooting HPLC Analysis of this compound

For issues encountered during the HPLC analysis of this compound and its potential degradants, refer to the following guide.

Table 3: HPLC Troubleshooting for this compound Analysis

Observed IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with the column.Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate silanols. Add a competing base like triethylamine (B128534) (TEA) in small concentrations (e.g., 0.1%). Use an end-capped column.[9][10][11][12]
Poor Resolution of Degradation Products Inappropriate mobile phase composition.Optimize the gradient profile and the ratio of organic solvent to aqueous buffer.
Unsuitable column chemistry.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Ghost Peaks Contaminated mobile phase or system.Use fresh, high-purity solvents. Flush the HPLC system thoroughly.[12]
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.
  • Photodegradation: Expose the solid powder and a solution of this compound (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples using a suitable HPLC method (see Protocol 2) alongside a control sample (unstressed this compound).
  • Use a photodiode array (PDA) detector to assess peak purity and identify the UV spectra of any degradation products. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 230-280 nm).
  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
  • Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Plausible Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Elubiol_Degradation This compound This compound Oxidation Oxidative Stress (O₂, H₂O₂, light) This compound->Oxidation Oxidation Hydrolysis Acidic/Basic Conditions This compound->Hydrolysis Hydrolysis Photodegradation UV/Visible Light This compound->Photodegradation Photodegradation Imidazole_Oxidation Imidazole Ring Oxidation Products Oxidation->Imidazole_Oxidation Dioxolane_Hydrolysis Dioxolane Ring Opening Products Hydrolysis->Dioxolane_Hydrolysis Photodegradation->Imidazole_Oxidation Side_Chain_Cleavage Side-Chain Cleavage Products Photodegradation->Side_Chain_Cleavage

Caption: Plausible degradation pathways of this compound under various stress conditions.

Experimental Workflow for this compound Stability Testing

The diagram below outlines the logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Q2(R1)) Method_Development->Method_Validation Stability_Study Long-Term Stability Study (ICH Q1A(R2)) Method_Validation->Stability_Study Data_Analysis Analyze Data & Establish Shelf-Life Stability_Study->Data_Analysis End End: Storage Recommendations Data_Analysis->End

Caption: Workflow for conducting this compound stability studies.

Troubleshooting Logic for HPLC Peak Tailing

This diagram provides a logical approach to troubleshooting peak tailing in the HPLC analysis of this compound.

HPLC_Troubleshooting Problem Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH 2-3 units below pKa? Problem->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., 2.5-3.5) Check_pH->Adjust_pH No Check_Column Is an End-Capped Column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Action: Switch to an End-Capped Column Check_Column->Use_Endcapped No Add_Amine Action: Add Competing Base (e.g., 0.1% TEA) Check_Column->Add_Amine Yes Resolved Problem Resolved Use_Endcapped->Resolved Add_Amine->Resolved

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

References

Optimizing experimental conditions for consistent Elubiol results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Elubiol. The following sections offer detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Dichlorophenyl imidazoldioxolan, is a novel imidazole-class antifungal agent. Its principal mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.[1] In mammalian cells, particularly keratinocytes and sebocytes, this compound inhibits cholesterol biosynthesis, which is believed to be the basis for its sebum-inhibiting activity.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in dermatological research and cosmetic science to study sebum production and control. It is also utilized as a model compound in investigations into antifungal mechanisms. Its ability to modulate lipid composition makes it a valuable tool for studying cellular processes related to cholesterol metabolism.

Q3: How should this compound be prepared for cell culture experiments?

A3: this compound is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For example, a stock solution of 15 mg/mL (26.71 mM) can be prepared in fresh, moisture-free DMSO.[2] It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity, though the tolerance can vary between cell lines.

Q4: What is a typical effective concentration of this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. A key reported data point is that 0.5 µM this compound reduces cholesterol production by 50% in human keratinocytes.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. 1. High final concentration of this compound. 2. Rapid change in solvent polarity when diluting the DMSO stock. 3. Low temperature of the culture medium.1. Perform a serial dilution to determine the maximum soluble concentration. 2. Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling. Avoid adding the aqueous medium directly to the concentrated DMSO stock. 3. Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Inconsistent or no observable effect of this compound. 1. Inactive compound due to improper storage. 2. Suboptimal concentration of this compound. 3. Cell line is not responsive to this compound. 4. Insufficient incubation time.1. Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Perform a dose-response study to identify the optimal concentration range. 3. Verify the expression of relevant pathways (e.g., cholesterol biosynthesis) in your cell line. Consider using a positive control (e.g., a known inhibitor of cholesterol synthesis). 4. Optimize the incubation time based on the specific assay and expected cellular response.
High background or off-target effects. 1. Cytotoxicity from high concentrations of this compound or DMSO. 2. This compound may have effects on other cellular pathways.1. Determine the IC50 of this compound for your cell line using a cell viability assay and work with concentrations below this value. Ensure the final DMSO concentration is non-toxic. 2. Include appropriate controls in your experiment, such as vehicle-treated cells (DMSO only) and untreated cells.
Variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound stock solution. 3. Variations in incubation conditions.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells. 2. Use calibrated pipettes and ensure thorough mixing of the this compound stock solution before each use. 3. Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound and determine the appropriate concentration range for subsequent experiments.

Materials:

  • Human keratinocytes or sebocytes

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cholesterol Biosynthesis Inhibition Assay

This assay measures the effect of this compound on the de novo synthesis of cholesterol.

Materials:

  • Human keratinocytes or sebocytes

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for 24 hours.

  • Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 4-6 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysates using an appropriate solvent system.

  • Separate the lipid extracts using TLC with a mobile phase suitable for cholesterol separation.

  • Visualize the cholesterol bands (e.g., using iodine vapor) and scrape the corresponding silica (B1680970) gel.

  • Quantify the amount of [¹⁴C]-labeled cholesterol using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

Quantitative Data Summary

Parameter Cell Type Condition Value Reference
Cholesterol Production InhibitionHuman Keratinocytes0.5 µM this compound50% reduction[3]
Stock Solution Solubility-In DMSO15 mg/mL (26.71 mM)[2]

Signaling Pathways and Workflows

This compound's primary mechanism in mammalian cells involves the inhibition of the cholesterol biosynthesis pathway. This pathway is tightly regulated by the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which controls the transcription of genes encoding key enzymes in cholesterol synthesis. By inhibiting this pathway, this compound leads to a reduction in cellular cholesterol levels.

Elubiol_Mechanism This compound This compound Cholesterol_Pathway Cholesterol Biosynthesis Pathway This compound->Cholesterol_Pathway Inhibits Cholesterol Cellular Cholesterol Cholesterol_Pathway->Cholesterol Produces SREBP2_Inactive Inactive SREBP-2 (in ER membrane) Cholesterol->SREBP2_Inactive Inhibits activation of Sebum Sebum Production Cholesterol->Sebum Contributes to SREBP2_Active Active SREBP-2 (in nucleus) SREBP2_Inactive->SREBP2_Active Activation Target_Genes Target Gene Expression SREBP2_Active->Target_Genes Activates Target_Genes->Cholesterol_Pathway Upregulates

Caption: this compound inhibits the cholesterol biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock in DMSO Treatment Treat Cells with This compound Dilutions Stock_Prep->Treatment Cell_Culture Culture Keratinocytes or Sebocytes Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cholesterol_Assay Cholesterol Synthesis Inhibition Assay Treatment->Cholesterol_Assay Data_Analysis Analyze and Interpret Results Viability->Data_Analysis Cholesterol_Assay->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Elubiol and Ketoconazole in the Management of Dandruff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Elubiol and ketoconazole (B1673606) for the treatment of dandruff, supported by available experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mechanisms of action and clinical effectiveness of these two compounds.

Executive Summary

Data Presentation: Efficacy in Dandruff Treatment

Ketoconazole: Summary of Clinical Trial Data

Multiple clinical trials have demonstrated the efficacy of ketoconazole shampoo in treating moderate to severe dandruff.

Study Dosage Treatment Duration Key Efficacy Endpoints Results
Multicentre, Double-Blind, Placebo-Controlled Trial2% Shampoo2-4 weeks (treatment phase)Excellent response in clearing scalp seborrheic dermatitis and dandruff.88% of patients showed an excellent response.[1]
Randomized, Parallel-Group Trial vs. Zinc Pyrithione2% Shampoo4 weeksImprovement in total dandruff severity score.73% improvement in total dandruff severity score.[2]
Double-Blind, Placebo-Controlled Trial1% Shampoo4 weeksGood or excellent result in treating dandruff.80% of patients showed a good or excellent result, compared to 23% in the placebo group.[3]
Randomized, Double-Blind, Placebo-Controlled Trial vs. Selenium Sulfide (B99878)2% ShampooNot SpecifiedReduction in mean total adherent dandruff score.Significantly better than placebo at all visits; statistically superior to selenium sulfide at day 8.[4]
This compound: Summary of Available Data

Direct clinical trial data for a shampoo formulation containing this compound as the sole active ingredient for dandruff is limited in publicly available literature. One study evaluated a combination product.

Study Dosage Treatment Duration Key Efficacy Endpoints Results
Randomized Blind Trial vs. Zinc PyrithioneThis compound + 0.5% Octopirox4 weeksGood to excellent global clinical response.82% of subjects showed a good to excellent global clinical response. The reduction in dandruff was faster with the combination product compared to 1% zinc pyrithione.

A study focusing on this compound's effect on sebum production in 14 men using a Sebumeter SM810 showed a progressive decrease in skin oiliness on the forehead compared to a control site.[5][6] While not a direct measure of dandruff, sebum is a key factor in the scalp environment that supports Malassezia growth.

Mechanisms of Action

Ketoconazole: Inhibition of Ergosterol (B1671047) Synthesis

Ketoconazole is a broad-spectrum antifungal agent that targets the synthesis of ergosterol, a vital component of the fungal cell membrane.[7] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to increased permeability and ultimately, inhibition of fungal growth.

Ketoconazole_Mechanism cluster_FungalCell Fungal Cell (Malassezia) cluster_DrugAction Drug Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->CellMembrane Essential Component Ketoconazole Ketoconazole Inhibition Inhibition of Lanosterol 14α-demethylase Ketoconazole->Inhibition Inhibition->Lanosterol

Caption: Ketoconazole inhibits the ergosterol biosynthesis pathway in Malassezia.

This compound: Sebum Regulation and Antimicrobial Activity

This compound's primary mechanism in addressing dandruff is linked to its ability to control sebum production.[6] It is suggested that this compound reduces cholesterol biosynthesis, which may in turn modulate the lipid composition of sebum.[6] By reducing the availability of lipids on the scalp, this compound may create a less favorable environment for the growth of lipophilic Malassezia yeasts. In addition to its sebum-regulating properties, this compound is also reported to have antimicrobial activity against organisms associated with dandruff and seborrhea.[6]

Elubiol_Mechanism cluster_SebaceousGland Sebaceous Gland Cell cluster_DrugAction Drug Action cluster_ScalpEnvironment Scalp Environment AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Sebum Sebum Production (Reduced) Cholesterol->Sebum Component of Sebum Lipids Malassezia Malassezia Growth (Inhibited) Sebum->Malassezia Promotes This compound This compound Inhibition Inhibition of Cholesterol Biosynthesis This compound->Inhibition Inhibition->Lanosterol Dandruff Dandruff Symptoms (Reduced) Malassezia->Dandruff Contributes to

Caption: this compound's proposed mechanism via cholesterol biosynthesis inhibition.

Experimental Protocols

Ketoconazole Shampoo Clinical Trial Methodology (Representative Example)

A representative methodology for a ketoconazole shampoo clinical trial for dandruff would typically involve the following:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled, parallel-group study.[2][4]

  • Participants: Healthy male and non-pregnant female subjects aged 18 years or older with a clinical diagnosis of at least moderate to severe dandruff.[2]

  • Inclusion Criteria: A baseline total dandruff score (sum of adherent and loose dandruff scores) above a predetermined threshold.

  • Exclusion Criteria: Use of other anti-dandruff treatments within a specified period before the study, known allergies to the study product components, and other scalp conditions that could interfere with the assessment.

  • Treatment Regimen: Subjects are randomly assigned to use the investigational shampoo (e.g., 2% ketoconazole) or the control product (placebo or active comparator) two to three times per week for a specified duration, typically 4 weeks.[2]

  • Efficacy Assessments:

    • Clinical Grading: Dermatologists assess adherent and loose dandruff, erythema (redness), and pruritus (itching) at baseline and at specified follow-up visits (e.g., weeks 2 and 4). Scoring is typically done using a standardized scale (e.g., 0-5 or 0-10).

    • Global Improvement Assessment: The investigator provides an overall rating of the improvement in the scalp condition.

    • Subject Self-Assessment: Participants may rate the severity of their symptoms and their satisfaction with the treatment.

  • Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Ketoconazole_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Treatment cluster_Assessment Phase 3: Assessment cluster_Analysis Phase 4: Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Dandruff, Erythema, Pruritus Scores) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Ketoconazole Shampoo (e.g., 2%) Randomization->GroupA GroupB Group B: Placebo/Active Comparator Randomization->GroupB Treatment Twice weekly application for 4 weeks GroupA->Treatment GroupB->Treatment Week2 Week 2 Assessment Treatment->Week2 Week4 Week 4 Assessment (End of Treatment) Week2->Week4 FollowUp Follow-up Assessment (Optional) Week4->FollowUp Efficacy Efficacy Analysis (Comparison of Scores) FollowUp->Efficacy Safety Safety Analysis (Adverse Events) FollowUp->Safety

Caption: A typical workflow for a ketoconazole dandruff clinical trial.

This compound Study Methodology (Based on Available Information)

Detailed protocols for clinical trials specifically evaluating an this compound-only shampoo for dandruff are not as readily available. However, based on a study of a combination product and its known mechanism of action, a hypothetical protocol would likely include:

  • Study Design: A randomized, controlled clinical trial.

  • Participants: Subjects with oily scalp and dandruff.

  • Treatment Regimen: Application of a shampoo containing this compound at a specified concentration (e.g., 1%) for a defined period.

  • Efficacy Assessments:

    • Sebum Measurement: Quantitative assessment of sebum levels on the scalp using a Sebumeter.[6]

    • Clinical Grading: Assessment of dandruff scaling, erythema, and pruritus.

    • Microbiological Assessment: Quantification of Malassezia on the scalp.

  • Safety Assessments: Monitoring for any skin irritation or other adverse effects.

Conclusion

Ketoconazole is a well-established and clinically proven antifungal agent for the treatment of dandruff, with a clear mechanism of action targeting the Malassezia yeast. The efficacy of ketoconazole is supported by a substantial body of evidence from numerous clinical trials.

This compound presents a different approach to managing dandruff, primarily by addressing the scalp environment through sebum regulation. While in-vitro data and studies on related conditions suggest a potential benefit, there is a need for more robust, direct clinical evidence from well-designed, controlled trials to definitively establish its efficacy as a standalone anti-dandruff agent and to allow for a direct, quantitative comparison with established treatments like ketoconazole. Future research should focus on evaluating this compound in a shampoo formulation as a monotherapy for dandruff, with detailed assessments of its impact on scaling, erythema, pruritus, and Malassezia populations.

References

A Comparative Guide to Ergosterol Biosynthesis Inhibitors: Elubiol in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elubiol and other prominent antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity. While this compound is established as an imidazole-class antifungal that inhibits this pathway, publicly available quantitative data on its specific inhibitory concentration against fungal ergosterol synthesis is limited.[1] This guide, therefore, presents a validation framework through detailed experimental protocols and comparative data for well-characterized ergosterol biosynthesis inhibitors, offering a contextual benchmark for the evaluation of this compound.

Quantitative Comparison of Ergosterol Biosynthesis Inhibitors

The following table summarizes the inhibitory activities of various classes of ergosterol biosynthesis inhibitors against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism or reduces a biological process by 50%, respectively.

Compound ClassCompoundTarget EnzymeFungal SpeciesIC50 (nM)MIC (µg/mL)
Imidazole This compound Lanosterol 14α-demethylase (CYP51) Candida albicansData not available Data not available
Ketoconazole (B1673606)Lanosterol 14α-demethylase (CYP51)Candida albicans8-
Trichophyton rubrum-0.089
Triazole Itraconazole (B105839)Lanosterol 14α-demethylase (CYP51)Candida albicans7.6-
Trichophyton rubrum18.50.085
Microsporum canis310-
FluconazoleLanosterol 14α-demethylase (CYP51)Trichophyton rubrum-11.58
LuliconazoleLanosterol 14α-demethylase (CYP51)Trichophyton rubrum-0.0008
Allylamine TerbinafineSqualene epoxidaseTrichophyton rubrum-0.019
Morpholine AmorolfineΔ14-reductase and Δ8,Δ7-isomeraseTrichophyton rubrum-0.0883

Note: IC50 values for ketoconazole and itraconazole against C. albicans CYP51 were determined using heterologous expression in Saccharomyces cerevisiae.[2] MIC values are against clinical isolates and can vary between studies.

Interestingly, while specific data on this compound's effect on fungal ergosterol is scarce, a study has shown that this compound at a concentration of 0.5 μM can reduce cholesterol production by 50% in human keratinocytes.[3] This suggests a potential for off-target effects on mammalian sterol biosynthesis, a crucial consideration in drug development.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following are detailed methodologies for key experiments used to evaluate the inhibitory effect of compounds on ergosterol biosynthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method establishes the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution.

  • Drug Dilution: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥80%) compared to the positive control, determined visually or by measuring absorbance.

Quantification of Total Ergosterol Content

This assay directly measures the amount of ergosterol in fungal cells after treatment with an inhibitor.

Materials:

  • Fungal culture treated with the test compound

  • 25% Alcoholic potassium hydroxide (B78521) (KOH)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths (200-300 nm)

  • Vortex mixer

  • Water bath (85°C)

Procedure:

  • Cell Harvesting: Grow the fungal culture in the presence of various concentrations of the test compound. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in 25% alcoholic KOH. Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane (B126788) layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 240 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_late_steps Late Steps acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) & other enzymes lanosterol->ergosterol inhibitor1 Allylamines (e.g., Terbinafine) inhibitor1->squalene_epoxide inhibitor2 Azoles (e.g., this compound, Ketoconazole) inhibitor2->ergosterol inhibitor3 Morpholines (e.g., Amorolfine) cluster_late_steps cluster_late_steps inhibitor3->cluster_late_steps

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_culture Fungal Culture Preparation cluster_treatment Compound Treatment cluster_analysis Analysis of Inhibitory Effect cluster_data Data Comparison start Start with Fungal Isolate culture Culture in appropriate medium start->culture prepare_compound Prepare serial dilutions of this compound & Alternatives culture->prepare_compound treat Incubate fungal culture with compounds prepare_compound->treat mic Determine Minimum Inhibitory Concentration (MIC) treat->mic ergosterol_quant Quantify Ergosterol Content (Spectrophotometry/GC-MS) treat->ergosterol_quant compare Compare IC50/MIC values mic->compare ergosterol_quant->compare conclusion Validate this compound's inhibitory effect compare->conclusion

Caption: Experimental workflow for validating inhibitory effects.

References

Elubiol's Interaction with Mammalian Sterol Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elubiol's cross-reactivity with mammalian sterol synthesis, benchmarking its performance against other imidazole-based antifungal agents. The information presented herein is supported by experimental data to aid in research and drug development.

Executive Summary

This compound (Dichlorophenyl imidazoldioxolan) is a broad-spectrum imidazole (B134444) antifungal agent that primarily functions by inhibiting fungal ergosterol (B1671047) biosynthesis. Its mechanism of action targets sterol 14α-demethylase, a key enzyme in the sterol synthesis pathway. Notably, this enzyme is also present in mammals and plays a crucial role in cholesterol biosynthesis. Experimental data confirms that this compound exhibits cross-reactivity with the mammalian sterol synthesis pathway, demonstrating a significant reduction in cholesterol production in human cells. This guide details these findings, compares this compound's potency to other common imidazole antifungals, and provides comprehensive experimental protocols for further investigation.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound and other common imidazole antifungal agents on mammalian sterol synthesis. The data highlights the concentration required to achieve a 50% reduction in cholesterol synthesis or inhibit the lanosterol (B1674476) 14α-demethylase enzyme.

CompoundTarget/AssayCell Type/SystemIC50 / Effective ConcentrationCitation
This compound Cholesterol ProductionHuman Keratinocytes0.5 µM (for 50% reduction)
MiconazoleHuman Lanosterol 14α-demethylase (CYP51)Recombinant Enzyme0.057 µM [1]
KetoconazoleHuman Lanosterol 14α-demethylase (CYP51)Recombinant Enzyme42 - 131 nM (Kd) [2]
ClotrimazoleHuman Lanosterol 14α-demethylase (CYP51)Recombinant Enzyme42 - 131 nM (Kd) [2]
ItraconazoleHuman Lanosterol 14α-demethylase (CYP51)Recombinant Enzyme≥ 30 µM [1]
FluconazoleHuman Lanosterol 14α-demethylase (CYP51)Recombinant Enzyme≥ 30 µM [1]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant, indicating binding affinity.

Experimental Protocols

Cellular Cholesterol Synthesis Inhibition Assay using [14C]Acetate

This protocol outlines a method to determine the effect of a test compound on cholesterol synthesis in cultured mammalian cells by measuring the incorporation of radiolabeled acetate.

Materials:

  • Cultured mammalian cells (e.g., human keratinocytes, HepG2)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • [14C]Acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to a desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.

  • Radiolabeling: Add [14C]acetate to the culture medium and incubate for a specific period to allow for incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.

  • Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) to isolate the cholesterol fraction.

  • Quantification: Scrape the cholesterol bands from the TLC plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of cholesterol synthesis by quantifying the amount of [14C]acetate incorporated into cholesterol. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes an in vitro assay to measure the direct inhibitory effect of a compound on the activity of purified or recombinant human lanosterol 14α-demethylase.

Materials:

  • Recombinant human lanosterol 14α-demethylase (CYP51)

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Test compound (e.g., this compound) and vehicle control

  • Reaction buffer

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, recombinant human CYP51, and cytochrome P450 reductase.

  • Inhibitor Addition: Add various concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.

  • Analysis: Analyze the reaction products by HPLC to quantify the amount of lanosterol that has been demethylated.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Mammalian Sterol Synthesis Pathway

The following diagram illustrates the key steps in the mammalian cholesterol biosynthesis pathway, highlighting the point of inhibition for this compound and other imidazole antifungal agents.

Mammalian_Sterol_Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Multiple steps Squalene Squalene Isopentenyl_PP->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FF_MAS FF-MAS (14-demethylated lanosterol) Lanosterol->FF_MAS Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol FF_MAS->Zymosterol Multiple steps Desmosterol Desmosterol Zymosterol->Desmosterol Multiple steps Cholesterol Cholesterol Desmosterol->Cholesterol Multiple steps This compound This compound & other Imidazoles This compound->Lanosterol

Caption: Mammalian cholesterol synthesis pathway with the inhibitory target of this compound.

Experimental Workflow for Assessing Sterol Synthesis Inhibition

This diagram outlines the general workflow for evaluating the inhibitory effect of a compound on sterol synthesis in a cell-based assay.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Plate Mammalian Cells treatment Treat with this compound (or other inhibitors) start->treatment radiolabeling Add [14C]Acetate treatment->radiolabeling extraction Lipid Extraction radiolabeling->extraction separation TLC Separation of Lipids extraction->separation quantification Scintillation Counting of Cholesterol separation->quantification data_analysis Calculate % Inhibition quantification->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for sterol synthesis inhibition assay.

References

Comparative analysis of Elubiol's activity against different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elubiol, chemically known as Dichlorophenyl imidazoldioxolan, is recognized as a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1][2] Its primary application is in dermatological formulations for managing skin conditions associated with fungal overgrowth, such as seborrheic dermatitis and dandruff, where it has demonstrated efficacy in reducing Malassezia yeast counts.[3] The mechanism of action of this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This disruption of ergosterol production alters the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.

While this compound is characterized as a broad-spectrum antifungal, publicly available literature lacks specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, across a diverse range of fungal species. This absence of comprehensive, comparative data limits a detailed, evidence-based analysis of its efficacy against various fungal pathogens relative to other established antifungal agents.

Comparative Antifungal Activity

Due to the lack of specific MIC data for this compound in the public domain, a direct comparative table of its activity against various fungal species cannot be provided. However, for context, the following table presents typical MIC ranges for Ketoconazole, another imidazole antifungal that also targets ergosterol biosynthesis, against common fungal pathogens. This is intended to provide a general understanding of the expected activity spectrum for an agent of this class.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Ketoconazole against Various Fungal Species.

Fungal SpeciesKetoconazole MIC Range (µg/mL)
Candida albicans0.03 - >128
Aspergillus fumigatus0.25 - >128
Trichophyton rubrum0.03 - 8
Malassezia furfur<0.03 - 1

Note: These values are for illustrative purposes for a related compound and do not represent data for this compound.

Experimental Protocols

To assess the antifungal activity of a compound like this compound, standardized experimental protocols are employed. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for antifungal susceptibility testing.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-72 hours or until sufficient growth is observed. b. Fungal colonies are harvested and suspended in sterile saline (0.85% NaCl). c. The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer. d. The inoculum is further diluted in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the final desired concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Antifungal Agent: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. b. A series of two-fold serial dilutions of the this compound stock solution are prepared in the test medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared fungal suspension. b. A growth control well (containing the fungal inoculum in the test medium without the antifungal agent) and a sterility control well (containing only the test medium) are included. c. The microtiter plates are incubated at the appropriate temperature for 24-48 hours (for yeasts) or longer (for molds), depending on the growth rate of the fungus.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or spectrophotometrically by measuring the optical density.

Mechanism of Action: Ergosterol Biosynthesis Pathway

This compound, as an imidazole antifungal, targets the ergosterol biosynthesis pathway in fungi. This pathway is essential for the production of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. The key enzyme inhibited by azole antifungals is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (ERG11) (Target of this compound)

Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.

The diagram above illustrates the major steps in the synthesis of ergosterol, highlighting the enzyme lanosterol 14α-demethylase as the target of imidazole antifungals like this compound.

References

Comparative Analysis of Elubiol and Pyrithione Zinc for the Treatment of Seborrheic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Seborrheic dermatitis is a chronic inflammatory skin condition characterized by erythema, scaling, and pruritus, primarily affecting sebum-rich areas. The yeast Malassezia is considered a key etiological factor. This guide provides a comparative overview of two active ingredients used in the management of seborrheic dermatitis: Elubiol (dichlorophenyl imidazoldioxolan) and pyrithione (B72027) zinc. This analysis is based on available clinical and preclinical data for each compound individually, as no head-to-head comparative studies have been identified in the published literature.

Mechanism of Action

This compound (Dichlorophenyl imidazoldioxolan): this compound is a novel imidazole (B134444) derivative with a multi-faceted mechanism of action.[1] Its primary antifungal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[1] Additionally, this compound has been shown to modulate sebum production by reducing cholesterol biosynthesis in human keratinocytes.[2] It also possesses antibacterial properties by disrupting microbial cell wall synthesis.[1]

Pyrithione Zinc: Pyrithione zinc is a widely used antifungal and antibacterial agent.[3] Its mechanism of action against Malassezia is complex and involves multiple pathways.[4][5] It acts as a zinc ionophore, increasing intracellular zinc levels in yeast cells, which leads to cellular stress.[5] The primary antifungal effect is mediated through copper toxicity.[6] Pyrithione zinc chelates extracellular copper, and the resulting copper pyrithione complex transports copper into the fungal cell.[6] This influx of copper disrupts critical iron-sulfur proteins essential for fungal metabolism and energy production.[6] It also induces membrane depolarization, inhibiting the transport of necessary nutrients.[7]

Visualizing the Mechanisms: Signaling Pathways

Elubiol_Mechanism cluster_fungus Fungal Cell (e.g., Malassezia) cluster_sebocyte Human Sebocyte This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Inhibits Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Maintains Cell_Lysis Fungal Cell Lysis Cell_Membrane->Cell_Lysis Disruption leads to Elubiol_Sebo This compound Cholesterol_Synth Cholesterol Biosynthesis Elubiol_Sebo->Cholesterol_Synth Reduces Sebum_Production Sebum Production Cholesterol_Synth->Sebum_Production Contributes to

Caption: Proposed mechanism of action for this compound.

Pyrithione_Zinc_Mechanism cluster_extracellular Extracellular Space cluster_fungus Fungal Cell (e.g., Malassezia) PZ Pyrithione Zinc (ZnPT) CPT Copper Pyrithione (CuPT) PZ->CPT Transchelation Cu Extracellular Copper (Cu²⁺) Cu->CPT CPT_in Copper Pyrithione (CuPT) CPT->CPT_in Enters Cell Cu_in Intracellular Copper (Cu²⁺) CPT_in->Cu_in Acts as Ionophore FeS_Proteins Iron-Sulfur Cluster Proteins Cu_in->FeS_Proteins Damages Metabolism Fungal Metabolism & Energy Production FeS_Proteins->Metabolism Essential for Growth_Inhibition Fungal Growth Inhibition Metabolism->Growth_Inhibition Disruption leads to Clinical_Trial_Workflow Screening Patient Screening (Seborrheic Dermatitis Diagnosis) Baseline Baseline Assessment (e.g., Erythema, Scaling Scores) Screening->Baseline Randomization Treatment Allocation Baseline->Randomization GroupA Treatment Group (e.g., Pyrithione Zinc Shampoo) Randomization->GroupA GroupB Control/Comparative Group (e.g., Vehicle or other active) Randomization->GroupB Treatment_Period Treatment Period (e.g., 4-6 Weeks) GroupA->Treatment_Period GroupB->Treatment_Period FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 6) Treatment_Period->FollowUp Data_Analysis Data Analysis (Efficacy & Safety) FollowUp->Data_Analysis

References

In Vitro Free-Radical Scavenging Activity of Elubiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro free-radical scavenging activity of the novel compound, Elubiol. Its performance is evaluated against established antioxidants—Ascorbic Acid, Trolox, and Quercetin—across three standard assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the hydroxyl radical (•OH) scavenging assay. The data presented for this compound is illustrative, based on a hypothetical performance, to provide a framework for evaluation.

Comparative Efficacy of Antioxidants

The free-radical scavenging potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The comparative IC50 values for this compound and the standard antioxidants are presented in Table 1.

Assay TypeTest CompoundIC50 (µg/mL)Standard CompoundStandard IC50 (µg/mL)
DPPH Radical Scavenging This compound15.5Ascorbic Acid3.37 - 24.34[1][2]
ABTS Radical Scavenging This compound8.2Trolox2.93[3]
Hydroxyl Radical Scavenging This compound25.0Quercetin36.22 (H2O2 scavenging)[4]

Table 1: Comparative in vitro free-radical scavenging activity. The IC50 values represent the concentration of each compound required to inhibit 50% of the respective free radicals. The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted procedures in the field of antioxidant research.

DPPH Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[5]

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound) and standard (Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • A 0.1 mM working solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound and the standard are prepared in methanol.

  • In a 96-well plate, a defined volume of each sample dilution is added to the wells.

  • An equal volume of the DPPH working solution is added to each well to initiate the reaction. A blank containing only the solvent is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.[6]

  • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[6]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[5]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[7] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compound (this compound) and standard (Trolox)

  • Spectrophotometer

Procedure:

  • The ABTS•+ stock solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[7]

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7]

  • The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound and the standard are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a set incubation period (e.g., 30 minutes).[8]

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive oxygen species. This assay often involves the Fenton reaction (Fe²+ + H₂O₂) to generate hydroxyl radicals in vitro.[5] The scavenging activity is measured by monitoring the inhibition of the degradation of a detector molecule, such as deoxyribose.[5]

Reagents and Equipment:

  • Ferrous ammonium (B1175870) sulfate

  • EDTA

  • 2-deoxy-2-ribose

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Test compound (this compound) and standard (Quercetin)

  • Water bath

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing an iron-EDTA solution, 2-deoxy-2-ribose, and various concentrations of the test compound or standard.

  • The reaction is initiated by the addition of ascorbic acid and hydrogen peroxide.

  • The mixture is incubated for 1 hour at 37°C.[9]

  • The reaction is stopped by the addition of ice-cold TCA.

  • A TBA solution is added, and the mixture is heated in a water bath (e.g., 80-90°C for 15 minutes).[10] This leads to the formation of a pink chromogen.

  • After cooling, the absorbance of the solution is measured at approximately 532 nm.[5]

  • The percentage of hydroxyl radical scavenging is calculated based on the inhibition of deoxyribose degradation. The IC50 value is then determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the DPPH free-radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard Dilutions DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of this compound & Standard Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH free-radical scavenging assay.

References

Assessing the Synergistic Potential of Elubiol with Other Antifungal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, a broad-spectrum imidazole (B134444) antifungal agent, operates by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1] This disruption of membrane integrity leads to fungal cell death. As the challenge of antifungal resistance grows, combination therapy has emerged as a crucial strategy to enhance efficacy, reduce toxicity, and overcome resistance mechanisms.[2][3][4] This guide provides a comparative assessment of the potential synergistic effects of this compound with other major antifungal classes.

Disclaimer: To date, there is a notable absence of published experimental data specifically detailing the synergistic effects of this compound with other antifungal compounds. One source notes that academic research is exploring these synergies, particularly with agents like pyrithione (B72027) salts and ketoconazole (B1673606), but quantitative data from these studies is not yet available.[5] Therefore, this guide will draw comparisons from studies on other imidazole antifungals with the same mechanism of action, such as ketoconazole and miconazole. This information should be considered as a proxy and a guide for future research on this compound, not as direct evidence of its interactive properties.

Comparative Analysis of Antifungal Combinations

The interaction between two antifungal agents can be synergistic, additive, indifferent, or antagonistic. A synergistic interaction is defined as a combined effect that is significantly greater than the sum of the effects of each drug alone.[6]

This compound (Imidazole) and Polyenes (e.g., Amphotericin B)
  • Mechanism of Action: Imidazoles inhibit ergosterol synthesis, depleting it from the fungal cell membrane.[1] Polyenes, like Amphotericin B, bind directly to ergosterol, forming pores in the membrane and causing leakage of cellular contents.[7]

  • Expected Interaction: The interaction between imidazoles and polyenes is complex and can be schedule-dependent. Some studies have shown that pre-exposure to an imidazole can antagonize the action of Amphotericin B, as the depletion of ergosterol reduces the target for the polyene.[8][9] Conversely, some in vitro studies have reported potentiation or synergy, particularly with prolonged exposure.[9]

This compound (Imidazole) and Echinocandins (e.g., Caspofungin)
  • Mechanism of Action: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall stress and osmotic instability.[7]

  • Expected Interaction: The combination of an imidazole with an echinocandin is a promising area of investigation. By targeting two different essential structures of the fungal cell (cell membrane and cell wall), this combination has the potential for synergistic or additive effects.[2][10] Clinical and in vitro studies with other azoles have shown promise for this combination, particularly against resistant strains.[11]

This compound (Imidazole) and Other Azoles (e.g., Fluconazole)
  • Mechanism of Action: Both this compound and other azoles like fluconazole (B54011) target the ergosterol biosynthesis pathway, although they may have different affinities for the target enzyme, lanosterol (B1674476) 14α-demethylase.[12]

  • Expected Interaction: Combining two drugs with the same mechanism of action is less likely to produce synergy and may lead to indifference or even antagonism if they compete for the same target site. However, in some cases, differences in their specific binding or effects on cellular processes could lead to additive effects.

Quantitative Data from Analogous Imidazole Studies

The following tables summarize hypothetical data based on findings from studies involving imidazole antifungals other than this compound. This data is for illustrative purposes to guide potential research directions for this compound.

Table 1: In Vitro Synergy of Imidazoles with Amphotericin B against Candida albicans

Imidazole CompoundAmphotericin B MIC Alone (µg/mL)Imidazole MIC Alone (µg/mL)Amphotericin B MIC in Combination (µg/mL)Imidazole MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interaction
Ketoconazole0.50.250.1250.06250.5Synergistic
Miconazole0.50.1250.250.06251.0Additive

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5, additive as >0.5 to <1.0, indifference as 1.0 to <4.0, and antagonism as ≥4.0.

Table 2: In Vitro Synergy of Imidazoles with Caspofungin against Aspergillus fumigatus

Imidazole CompoundCaspofungin MIC Alone (µg/mL)Imidazole MIC Alone (µg/mL)Caspofungin MIC in Combination (µg/mL)Imidazole MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interaction
Ketoconazole0.2510.06250.250.5Synergistic
Miconazole0.2520.1250.50.75Additive

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Drug Solutions: Stock solutions of this compound and the second antifungal agent are prepared in a suitable solvent like DMSO and then diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the rows, and serial dilutions of the second antifungal are made along the columns.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate (e.g., 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that prevents visible growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Time-Kill Curve Analysis

Time-kill assays provide information on the rate and extent of antifungal activity over time.

  • Preparation of Cultures: Fungal isolates are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 10^5 CFU/mL).

  • Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., at their MICs).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Colony Counting: The samples are serially diluted and plated on agar (B569324) to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

Experimental_Workflow_for_Synergy_Assessment cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Drug Solutions (this compound & Compound X) C Checkerboard Assay (Serial Dilutions) A->C D Time-Kill Assay (Fixed Concentrations) A->D B Prepare Fungal Inoculum B->C B->D E Incubate & Read MICs C->E G Sample & Plate for CFU D->G F Calculate FICI E->F I Determine Interaction (Synergy, Additive, Indifference, Antagonism) F->I H Plot Time-Kill Curves G->H H->I

Caption: Workflow for assessing antifungal synergy.

Antifungal_Mechanisms_of_Action cluster_membrane Cell Membrane cluster_wall Cell Wall Fungus Fungal Cell Ergosterol Ergosterol Synthesis Membrane Membrane Integrity Ergosterol->Membrane Membrane->Fungus Glucan β-(1,3)-D-Glucan Synthesis Wall Cell Wall Integrity Glucan->Wall Wall->Fungus This compound This compound (Imidazole) This compound->Ergosterol Inhibits Polyene Polyenes (e.g., Amphotericin B) Polyene->Membrane Binds to Ergosterol & Disrupts Echinocandin Echinocandins (e.g., Caspofungin) Echinocandin->Glucan Inhibits

Caption: Targets of different antifungal classes.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the potential for synergistic interactions between this compound and other antifungal classes, particularly echinocandins, warrants further investigation. The shared mechanism of action with other imidazoles suggests that interactions with polyenes may be complex and require careful study of administration timing. Future research should prioritize in vitro and in vivo studies to generate specific data on this compound combinations against a range of clinically relevant fungal pathogens. Such data is essential for guiding the potential development of this compound-based combination therapies to combat serious fungal infections and the growing threat of antifungal resistance.

References

Safety Operating Guide

Navigating the Safe Disposal of Elubiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Elubiol, a compound recognized for its sebum-inhibiting properties. Adherence to these protocols is critical due to the inherent hazards associated with this chemical.

This compound Hazard Profile

This compound, also known as Dichlorophenyl imidazoldioxolan, is classified as a hazardous substance.[1][2] Understanding its specific risks is the first step in safe handling and disposal. Key hazard classifications include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302 (Category 4)
Skin Corrosion/IrritationCauses skin irritationH315 (Category 2)
Serious Eye Damage/IrritationCauses serious eye irritationH319 (Category 2A)
Specific Target Organ ToxicityMay cause respiratory irritationH335 (Category 3)
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposureH373 (Category 2)
Hazardous to the Aquatic EnvironmentVery toxic to aquatic lifeH400 (Acute, Category 1)
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effectsH410 (Chronic, Category 1)

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Respiratory Protection: In cases of dust formation or inadequate ventilation, a self-contained breathing apparatus may be necessary.[1]

  • Lab Coat: A protective lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol for this compound

The primary route for the disposal of this compound is through a licensed professional waste disposal company.[1] Do not discharge this compound or its solutions into drains or the environment.[1]

1. Waste Collection and Segregation:

  • Collect surplus and non-recyclable this compound solutions in a designated, properly labeled, and closed container.[1]
  • This container should be suitable for hazardous chemical waste and clearly marked with the contents ("Hazardous Waste: this compound").
  • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines, as incompatible materials can pose a risk.

2. Handling Spills:

  • In the event of a spill, evacuate personnel from the immediate area.[1]
  • Ensure adequate ventilation.[1]
  • Wear the appropriate PPE.[1]
  • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
  • For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container.

3. Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.
  • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container in accordance with applicable laws and good laboratory practices.[1]
  • Contaminated packaging should be disposed of as unused product.[1]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]
  • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Elubiol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Spill Occurs collect_waste->spill collect_contaminated Include Contaminated Materials (Gloves, Pipettes, etc.) collect_waste->collect_contaminated spill->collect_waste Clean up spill per protocol spill->collect_contaminated No seal_container Securely Seal Container collect_contaminated->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Company seal_container->contact_ehs end_process Waste Removed for Professional Disposal contact_ehs->end_process

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for the most comprehensive information.

References

Personal protective equipment for handling Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Elubiol

This guide provides immediate and essential safety, operational, and disposal information for handling this compound (also known as Dichlorophenyl imidazoldioxolan) in a laboratory setting. Given that this compound is classified as harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life, it must be handled with care.[1] This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the supplier, which should always be consulted before handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Body Protection Laboratory CoatA long-sleeved, buttoned coat made of a chemically resistant material provides a removable barrier in case of a spill.[2][3]
Hand Protection Nitrile GlovesDouble-gloving is recommended to increase protection against potential skin absorption. Gloves should be changed immediately if contaminated.[2][4]
Eye Protection Safety GogglesChemical splash goggles that meet the ANSI Z.87.1 1989 standard are required to protect against splashes.[4]
Face Protection Face ShieldA face shield worn over safety goggles is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[4]
Respiratory Protection Chemical Fume HoodAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not feasible, a respirator may be required; this necessitates annual medical evaluations, fit testing, and training.[4]
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes are required to protect against spills and falling objects.[2]
Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for personnel safety and to prevent environmental contamination.

1. Pre-Handling and Risk Assessment:

  • Review SDS: Always consult the supplier-provided Safety Data Sheet (SDS) before use.

  • Assume Hazard: Treat this compound as a substance with potential acute and chronic health effects.[2]

  • Evaluate Protocol: Assess the quantities being used and the potential for exposure during the experiment.

  • Emergency Plan: Ensure an emergency plan is in place for spills, exposure, or adverse reactions.[2]

2. Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid direct contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[6]

  • Use proper grounding and bonding procedures to prevent static discharge, which can be an ignition source.[5]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials and ignition sources.[5]

  • For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, stored under nitrogen.[7]

4. Post-Experiment Decontamination:

  • Decontaminate the work area by wiping it down with an appropriate solvent.

  • Dispose of all contaminated materials as hazardous waste.[2]

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high toxicity to aquatic life.[1]

Waste Type Disposal Container Procedure
Solid this compound Labeled Hazardous Waste ContainerCollect in a clearly labeled, sealed container.[2] Do not mix with other chemical waste unless compatibility is confirmed.[2]
Solutions of this compound Labeled Liquid Hazardous Waste ContainerCollect in a compatible, sealed, and clearly labeled liquid waste container.[2]
Contaminated Labware (e.g., pipette tips, gloves) Labeled Hazardous Waste BagPlace all disposables that have come into contact with this compound into a designated hazardous waste bag within the fume hood.[2]
Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Type Procedure
Spill 1. Evacuate the immediate area. 2. If safe to do so, turn off ignition sources.[8] 3. Use a spill kit to contain and absorb the spill.[8] 4. Collect the absorbed material into a labeled hazardous waste container. 5. Decontaminate the spill area.
Skin Contact 1. Immediately remove contaminated clothing.[9] 2. Rinse the affected skin with copious amounts of water for at least 15 minutes.[8] 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Elubiol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete emergency_spill Spill handle_exp->emergency_spill emergency_exposure Exposure handle_exp->emergency_exposure cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elubiol
Reactant of Route 2
Reactant of Route 2
Elubiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.